Eplerenone-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H30O6 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
trideuteriomethyl (1R,2S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15?,16?,17-,19?,21+,22+,23-,24-/m1/s1/i3D3 |
InChI Key |
JUKPWJGBANNWMW-TZVZUOBQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1CC2=CC(=O)CC[C@@]2([C@]34C1C5CC[C@]6([C@]5(C[C@H]3O4)C)CCC(=O)O6)C |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Isotopic Labeling of Eplerenone-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective aldosterone antagonist used in the treatment of hypertension and heart failure. Isotopically labeled analogs, such as Eplerenone-d3, are crucial internal standards for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays.[1] The deuterium-labeled methyl group provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, making it an ideal internal standard.[2]
This technical guide provides a detailed methodology for the synthesis of this compound, focusing on a practical and well-documented synthetic pathway. The core of this guide is the introduction of the trideuteromethyl (CD3) group at the C7α position of the steroid scaffold.
Synthetic Pathway Overview
The synthesis of this compound can be achieved by modifying established synthetic routes for Eplerenone. A common strategy involves the preparation of a carboxylic acid intermediate, which is then esterified using a deuterated methylating agent. The following scheme outlines a plausible pathway starting from 11α-hydroxycanrenone.
Caption: Synthetic pathway for this compound.
The key isotopic labeling step is the esterification of the 7α-carboxylic acid intermediate with a deuterated methylating agent, such as methyl-d3 iodide (CD3I).
Experimental Protocols
Synthesis of 7α-(Methoxycarbonyl-d3)-3-oxo-17α-pregna-4,9(11)-diene-21,17-carbolactone (Deuterated Intermediate)
This protocol is adapted from established methods for the synthesis of the non-deuterated analog.
Materials:
-
7α-Carboxy-3-oxo-17α-pregna-4,9(11)-diene-21,17-carbolactone
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 7α-carboxy-3-oxo-17α-pregna-4,9(11)-diene-21,17-carbolactone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl-d3 iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated intermediate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis of this compound
Materials:
-
7α-(Methoxycarbonyl-d3)-3-oxo-17α-pregna-4,9(11)-diene-21,17-carbolactone
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/trichloroacetonitrile[7]
-
Dichloromethane (DCM), anhydrous
-
Dipotassium hydrogen phosphate (K2HPO4) (if using H2O2/Cl3CCN)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the deuterated intermediate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Method A (m-CPBA): Add m-CPBA (1.2 eq) portion-wise to the solution.
-
Method B (Hydrogen Peroxide): Add dipotassium hydrogen phosphate and trichloroacetonitrile, followed by the slow addition of hydrogen peroxide.[7]
-
Stir the reaction at 0°C to room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to obtain pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity (%) |
| Eplerenone | C24H30O6 | 414.49 | N/A |
| This compound | C24H27D3O6 | 417.51 | >98% |
Note: Isotopic purity can be determined by mass spectrometry.
Visualization of Experimental Workflow
Isotopic Labeling Workflow
Caption: Workflow for the isotopic labeling step.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl iodide-Dâ + copper wire (D, 99.5%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. echemi.com [echemi.com]
- 4. Iodomethane-d3 (Stabilized with Copper Wire) [lgcstandards.com]
- 5. Methyl iodide (Dâ, 99.5%) + copper wire - Cambridge Isotope Laboratories, DLM-362-5 [isotope.com]
- 6. Buy Iodomethane D₃ CD3I | CAS no. 865-50-9 | deutraMed [deutramed.com]
- 7. Paramagnetic Agents for SE DNP: Synthesis and ESR Characterization of New Lipophilic Derivatives of Finland Trityl | MDPI [mdpi.com]
Eplerenone-d3: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Eplerenone-d3, a deuterated internal standard essential for accurate bioanalytical and pharmacokinetic studies of the selective aldosterone antagonist, Eplerenone. This document outlines the typical specifications found on a Certificate of Analysis (CoA), details the rigorous analytical methodologies employed for its purity assessment, and presents a visual representation of the quality control workflow.
This compound: Certificate of Analysis Data
A Certificate of Analysis for this compound provides a summary of its identity, purity, and other critical quality parameters. The following table summarizes typical quantitative data found on a CoA for this stable isotope-labeled standard.
| Parameter | Specification | Method |
| Identity | ||
| Appearance | White to Off-White Solid | Visual Inspection |
| Molecular Formula | C₂₄H₂₇D₃O₆ | Mass Spectrometry |
| Molecular Weight | 417.51 g/mol | Mass Spectrometry |
| Proton NMR (¹H NMR) | Conforms to Structure | ¹H Nuclear Magnetic Resonance |
| Purity | ||
| Chemical Purity (HPLC) | ≥99.5% | High-Performance Liquid Chromatography |
| Isotopic Purity (Atom % D) | ≥99% | Mass Spectrometry |
| Residual Solvents | Meets USP <467> Limits | Gas Chromatography (GC) |
| Inorganic Impurities | ||
| Residue on Ignition | ≤0.1% | USP <281> |
Experimental Protocols for Purity Assessment
The purity and identity of this compound are confirmed through a series of validated analytical methods. The following sections detail the typical experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is the primary method for determining the chemical purity of this compound and quantifying any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase composition is a mixture of 50 mM ammonium acetate buffer (pH 7.0) and acetonitrile (55:45 v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm[1].
-
Injection Volume: 10-20 µL.
-
Sample Preparation: A solution of this compound is prepared in a suitable diluent (e.g., acetonitrile or mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Analysis: The sample is injected into the HPLC system, and the peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
LC-MS is a powerful technique used to confirm the molecular weight and assess the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a UPLC or HPLC system.
-
Chromatography: Similar chromatographic conditions as described for HPLC can be used to separate this compound from any potential interferences before it enters the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analysis: The mass spectrometer is operated in full scan mode to determine the molecular weight of the parent ion ([M+H]⁺). The isotopic distribution is analyzed to calculate the deuterium incorporation. For this compound, the expected [M+H]⁺ is approximately m/z 418.2.
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.
-
Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopic forms of the molecule. The relative intensities of these peaks are used to calculate the isotopic purity (atom % D).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure that the deuterium labeling is at the intended position.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.
-
Sample Preparation: A few milligrams of the this compound sample are dissolved in the deuterated solvent.
-
Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methyl protons of the ester group, which is deuterated in this compound, confirms the successful isotopic labeling. The remaining signals in the spectrum should be consistent with the structure of the Eplerenone molecule.
Visualizing the Quality Control Workflow and Chemical Structures
The following diagrams, generated using the DOT language, illustrate the quality control workflow for this compound and the chemical structures of Eplerenone and its deuterated analog.
Caption: Quality control workflow for this compound.
Caption: Chemical structures of Eplerenone and this compound.
This comprehensive guide provides researchers, scientists, and drug development professionals with the essential technical information regarding the certificate of analysis and purity assessment of this compound. By understanding the rigorous quality control measures and analytical methodologies employed, users can have confidence in the identity, purity, and performance of this critical internal standard in their analytical applications.
References
Physicochemical Characteristics of Eplerenone-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone-d3 is the deuterated analog of Eplerenone, a selective aldosterone antagonist used in the management of hypertension and heart failure.[1] As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Eplerenone in biological matrices during pharmacokinetic and metabolic studies using mass spectrometry-based methods.[1][2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant pathways and workflows.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. Where specific data for the deuterated form is unavailable, data for the parent compound, Eplerenone, is provided as a close approximation and is noted accordingly.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid; γ-Lactone 7-(Methyl-d3) Ester | [3] |
| Synonyms | Epoxymexrenone-d3, Inspra-d3, SC-66110-d3 | [3] |
| Molecular Formula | C₂₄H₂₇D₃O₆ | [4] |
| Molecular Weight | 417.51 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Storage | -20°C Freezer | [5] |
Table 2: Physicochemical Data of this compound and Eplerenone (unlabeled)
| Parameter | This compound | Eplerenone (unlabeled) | Source |
| Melting Point | Data not available | >219°C (decomposition) | [5] |
| pKa | Data not available | Data not available | |
| Log P (Octanol/Water) | Data not available | ~7.1 at pH 7.0 | [6][7] |
| Aqueous Solubility | Data not available | Very slightly soluble | [6][8] |
Table 3: Solubility of Eplerenone (unlabeled) in Various Solvents at 298.15 K (25°C)
| Solvent | Molar Solubility (mol/L) |
| Acetonitrile | > 2.67 x 10⁻² |
| N,N-Dimethylformamide (DMF) | > 2.67 x 10⁻² |
| 2-Butanone | > 2.67 x 10⁻² |
| Methyl Acetate | > 2.67 x 10⁻² |
| 4-Methyl-2-pentanone | > 2.67 x 10⁻² |
| Methyl Propionate | > 2.67 x 10⁻² |
| Ethyl Acetate | > 2.67 x 10⁻² |
| Propyl Acetate | > 2.67 x 10⁻² |
| Ethyl Formate | > 2.67 x 10⁻² |
| Acetone | > 2.67 x 10⁻² |
| Butyl Acetate | > 2.67 x 10⁻² |
| Ethanol | > 2.67 x 10⁻² |
| 1-Propanol | < 3.65 x 10⁻⁵ |
| Data is for unlabeled Eplerenone and serves as an estimate for this compound.[9][10] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.[11][12]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, temperature-controlled container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).[13]
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and pH.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of a sparingly soluble compound like this compound can be determined by potentiometric titration, potentially with the use of co-solvents.[14][15][16]
Protocol:
-
Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0).[14][15]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent or co-solvent system (e.g., water-methanol mixture) to achieve a known concentration.
-
Titration Setup: Place the sample solution in a thermostated vessel and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. The pH at the half-equivalence point corresponds to the pKa.[14]
Visualizations
Eplerenone Signaling Pathway
Eplerenone exerts its therapeutic effect by acting as a competitive antagonist of the mineralocorticoid receptor (MR), thereby blocking the actions of aldosterone, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS).[17][18] This antagonism leads to a reduction in sodium and water retention, contributing to lower blood pressure.[17]
Caption: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System and the mechanism of action of Eplerenone.
Experimental Workflow for Solubility Determination
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Logical Flow for pKa Determination via Potentiometric Titration
Potentiometric titration is a fundamental method for determining the pKa of ionizable compounds.
Caption: Logical workflow for pKa determination by potentiometric titration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. veeprho.com [veeprho.com]
- 4. scbt.com [scbt.com]
- 5. tradeindia.com [tradeindia.com]
- 6. Eplerenone | 107724-20-9 [chemicalbook.com]
- 7. tga.gov.au [tga.gov.au]
- 8. majms.alkafeel.edu.iq [majms.alkafeel.edu.iq]
- 9. Thermodynamic Analysis of Eplerenone in 13 Pure Solvents at Temperatures from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. 2.3. pKa Determination by Potentiometric Titration [bio-protocol.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 18. go.drugbank.com [go.drugbank.com]
Eplerenone-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the use of Eplerenone-d3 as an internal standard in the quantitative bioanalysis of the selective aldosterone antagonist, eplerenone. This document provides a detailed overview of the mechanism of action, experimental protocols, and data presentation pertinent to researchers, scientists, and drug development professionals.
Introduction: The Role of Internal Standards in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the accuracy and precision of quantitative measurements are paramount. The complexity of biological matrices, such as human plasma, can introduce significant variability during sample preparation and analysis. Factors like analyte loss during extraction, matrix effects (ion suppression or enhancement), and instrument fluctuations can all compromise the integrity of the results.[1] To mitigate these variables, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is employed.
This compound is a deuterated form of eplerenone, where three hydrogen atoms have been replaced by deuterium atoms.[2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical and physical properties ensure they behave similarly throughout the analytical process.[1] By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach effectively normalizes for procedural variations, leading to more robust and reliable data.[3]
Mechanism of Action of this compound as an Internal Standard
The efficacy of this compound as an internal standard is rooted in its chemical and physical similarity to the unlabeled analyte, eplerenone. This similarity ensures that both compounds co-elute from the liquid chromatography column and experience comparable effects from the sample matrix and instrument conditions.[1]
The key to its function lies in the mass difference imparted by the deuterium atoms. In the mass spectrometer, eplerenone and this compound are distinguished by their mass-to-charge ratios (m/z). This allows for their simultaneous detection and quantification without mutual interference. The mechanism can be broken down into the following key stages:
-
Co-extraction and Co-elution: During sample preparation (e.g., liquid-liquid extraction or solid-phase extraction), this compound experiences similar recovery rates as eplerenone. In the chromatographic separation, their analogous structures result in nearly identical retention times, ensuring they enter the mass spectrometer's ion source at the same time.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting matrix components, are a significant challenge in bioanalysis. Because this compound co-elutes with eplerenone, it is subjected to the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by these effects is normalized.[3]
-
Instrumental Variation Compensation: Fluctuations in the mass spectrometer's performance, such as changes in ionization efficiency or detector response over the course of an analytical run, will affect both the analyte and the internal standard to a similar degree. The ratiometric measurement corrects for this instrumental drift.
The following diagram illustrates the fundamental principle of using an internal standard to ensure accurate quantification in the presence of sample loss.
Eplerenone's Pharmacological Mechanism of Action: A Brief Overview
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist.[4] It competitively blocks the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), to the MR in tissues such as the kidneys, heart, and blood vessels.[5][6] By inhibiting aldosterone's effects, eplerenone leads to a decrease in sodium and water reabsorption and an increase in potassium retention.[7] This ultimately results in reduced blood pressure and a decreased workload on the heart, making it an effective treatment for hypertension and heart failure.[4][8]
The signaling pathway of eplerenone's action is depicted in the diagram below.
Quantitative Data for Eplerenone and this compound
The following tables summarize key quantitative parameters for a typical LC-MS/MS assay for eplerenone using this compound as an internal standard.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |
| Eplerenone | C₂₄H₃₀O₆ | 414.49 | 415 | 163 |
| This compound | C₂₄H₂₇D₃O₆ | 417.51 | 418 | 163 |
Table 1: Mass Spectrometric Parameters for Eplerenone and this compound. Data synthesized from multiple sources.[9][10][11]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Linear Dynamic Range | 5 - 4000 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
Table 2: Typical Validation Parameters for an LC-MS/MS Assay of Eplerenone in Human Plasma. Data synthesized from multiple sources.[5][9][10]
Experimental Protocol: Quantification of Eplerenone in Human Plasma
This section provides a representative experimental protocol for the analysis of eplerenone in human plasma using this compound as an internal standard, based on published methodologies.[9][10][12]
5.1. Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
5.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of eplerenone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the eplerenone stock solution with a methanol/water mixture to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) for spiking into all samples.
5.3. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 250 µL of plasma sample, add 50 µL of the this compound internal standard working solution.
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the spiked plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute eplerenone and this compound from the cartridge with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
5.4. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity II or equivalent
-
Analytical Column: Zorbax XDB-C8, 2.1 x 50 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water (40:60, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: AB Sciex API 4000 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
The following diagram outlines the experimental workflow.
Conclusion
This compound serves as an ideal internal standard for the quantitative analysis of eplerenone in biological matrices. Its mechanism of action relies on its chemical and physical similarity to the analyte, allowing it to effectively compensate for variability in sample preparation, matrix effects, and instrument response. The use of a stable isotope-labeled internal standard like this compound is a critical component of robust and reliable bioanalytical methods, ensuring the generation of high-quality data for pharmacokinetic studies and clinical drug monitoring. This technical guide provides the foundational knowledge and a practical framework for the implementation of this compound in such assays.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. View of Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC-MS/MS [pubs.bcnf.ir]
- 7. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 8. Eplerenone - Wikipedia [en.wikipedia.org]
- 9. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Eplerenone-d3: A Technical Guide for Researchers
For immediate use in research and development applications, this document provides a comprehensive technical overview of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and analytical applications.
Core Compound Identification
This compound is the deuterium-labeled version of Eplerenone, a potassium-sparing diuretic used in the management of hypertension and heart failure. The incorporation of deuterium isotopes makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, ensuring accurate quantification of Eplerenone in biological matrices.
| Property | Value | Citation |
| Chemical Name | This compound | [1] |
| Synonyms | Epoxymexrenone-d3, Inspra-d3 | [1] |
| Molecular Formula | C₂₄H₂₇D₃O₆ | [2] |
| Molecular Weight | 417.51 g/mol | [2] |
| CAS Number | Not available (Unlabeled: 107724-20-9) | [1][3] |
Mechanism of Action: Mineralocorticoid Receptor Antagonism
Eplerenone exerts its therapeutic effects by acting as a competitive antagonist at the mineralocorticoid receptor (MR).[4] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure by promoting sodium and water retention.[2] Eplerenone selectively blocks the binding of aldosterone to the MR in epithelial tissues, such as the kidneys, thereby preventing the downstream signaling that leads to sodium reabsorption.[1][4] This results in a diuretic effect, reducing blood volume and lowering blood pressure.[2]
Compared to the older, non-selective aldosterone antagonist spironolactone, eplerenone exhibits a significantly lower affinity for androgen and progesterone receptors, leading to a more favorable side-effect profile.[5][6] However, it also has a 10- to 20-fold lower affinity for the mineralocorticoid receptor compared to spironolactone.[5]
Quantitative Data
The following table summarizes key quantitative data related to the bioactivity of Eplerenone in comparison to Spironolactone.
| Parameter | Eplerenone | Spironolactone | Citation |
| IC₅₀ for Mineralocorticoid Receptor (MR) | 990 nM | 24.2 nM | [7] |
| Affinity for MR | 10-20 fold lower than Spironolactone | High | [5] |
Experimental Protocols: Quantification of Eplerenone using this compound
This compound is primarily used as an internal standard for the accurate quantification of Eplerenone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Human Plasma)
-
Protein Precipitation: To 200 µL of human plasma, add 600 µL of acetonitrile containing this compound at a suitable concentration.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Eplerenone: m/z 415.2 → 269.1
-
This compound: m/z 418.2 → 269.1
-
The following diagram illustrates a typical workflow for a bioanalytical method using this compound.
References
- 1. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 3. Eplerenone - BioPharma Notes [biopharmanotes.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Eplerenone - Wikipedia [en.wikipedia.org]
- 6. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guidance for the Use of Eplerenone-d3 in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers for Eplerenone-d3, a critical reagent for research and development, particularly in pharmacokinetic and bioequivalence studies. Furthermore, this document outlines a representative experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, complete with data presentation standards and workflow visualizations.
Introduction to this compound
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1] For quantitative analysis of Eplerenone in biological matrices, a stable isotope-labeled internal standard is essential for achieving accurate and precise results. This compound, a deuterated analog of Eplerenone, is the internal standard of choice for mass spectrometry-based bioanalytical methods.[2] Its use corrects for variability in sample preparation and instrument response, ensuring the reliability of pharmacokinetic and other quantitative studies.[2]
Commercial Suppliers of this compound
A number of reputable suppliers offer this compound for research purposes. The following table summarizes key technical specifications from a selection of these vendors to aid in the procurement process.
| Supplier | Catalog Number | Purity/Isotopic Enrichment | Available Unit Sizes |
| Cayman Chemical | 31610 | ≥99% deuterated forms (d1-d3) | 2.5 mg |
| ESS Chem Co. | ESS0256 | 99.5% by HPLC; 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg |
| Sapphire North America | (Distributor for Cayman Chemical) | ≥99% deuterated forms (d1-d3) | Inquire for bulk/custom sizes |
| Veeprho | DVE00641 | Not specified | Inquire for quote |
| Simson Pharma Limited | E660001 | Not specified | Inquire for quote |
| Acanthus Research | EPL-16-001 | Not specified | 25 mg |
| VIVAN Life Sciences | VLDL-01834 | Not specified | Inquire for quote |
| Pharmaffiliates | PA STI 037400 | Not specified | Inquire for quote |
Logical Relationship: Eplerenone and this compound
The fundamental principle behind the use of this compound as an internal standard lies in its chemical similarity to the analyte, Eplerenone. The diagram below illustrates this relationship.
Figure 1: Logical relationship between Eplerenone and its deuterated internal standard.
Representative Experimental Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS
The following protocol is a synthesized representation of methodologies found in the scientific literature for the quantification of Eplerenone in human plasma.[3][4][5][6][7][8] Researchers should validate this protocol within their own laboratory settings and adhere to all relevant regulatory guidelines.
Materials and Reagents
-
Eplerenone reference standard
-
This compound (internal standard)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Methyl t-butyl ether or Ethyl acetate (for liquid-liquid extraction)
-
Water (deionized, 18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if applicable
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Eplerenone and this compound in methanol to prepare individual primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Eplerenone primary stock solution with a methanol/water mixture to create working standards for the calibration curve and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound primary stock solution with a methanol/water mixture to a final concentration (e.g., 100 ng/mL).
-
Sample Preparation (Liquid-Liquid Extraction Example)
-
To 250 µL of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution.
-
Vortex briefly.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Eplerenone: m/z 415 -> 163[8]
-
This compound: (adjust for mass difference, e.g., m/z 418 -> 163)
-
-
Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (Eplerenone/Eplerenone-d3) against the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting.
-
Determine the concentration of Eplerenone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Figure 2: Experimental workflow for a pharmacokinetic study of Eplerenone.
References
- 1. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Eplerenone-d3: A Technical Guide to Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended long-term storage conditions for Eplerenone-d3. The information is compiled from publicly available data sheets, stability studies of the non-deuterated parent compound Eplerenone, and scientific literature. This document is intended to guide researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound.
Introduction to this compound
This compound is the deuterated analog of Eplerenone, a selective mineralocorticoid receptor antagonist. It is primarily utilized as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of Eplerenone in biological samples through methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The stability of this compound is a critical factor in ensuring the accuracy and reliability of such analytical methods.
Recommended Long-Term Storage and Handling
Proper storage and handling are paramount to maintaining the integrity and stability of this compound.
Storage Conditions:
| Parameter | Recommendation | Source |
| Long-Term Storage Temperature | -20°C | [2] |
| Shipping Temperature | Room Temperature | [2] |
| Stability | ≥ 4 years (at -20°C) |
Handling Precautions:
This compound is a solid organic compound and should be handled in accordance with good laboratory practices. Key handling precautions include:
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye protection to prevent skin and eye contact.
-
Ventilation: Use in a well-ventilated area. For procedures that may generate dust, use appropriate exhaust ventilation.
-
Dust Formation: Avoid the formation of dust and aerosols.
-
Incompatibilities: Avoid strong oxidizing agents.
-
Container: Keep the container tightly closed and store in a dry place.
Stability Profile and Degradation Pathways
While specific long-term stability data for this compound is not extensively published, forced degradation studies on the non-deuterated parent compound, Eplerenone, provide valuable insights into its potential degradation pathways. These studies are conducted under more extreme conditions than recommended storage to identify potential degradation products and pathways.
Summary of Forced Degradation Studies on Eplerenone:
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 1 M HCl, 2 hours | Significant degradation |
| Base Hydrolysis | 0.5 M NaOH, 2 hours | Significant degradation |
| Oxidation | 15% H₂O₂, 2 hours | Some degradation observed in some studies |
| Thermal Degradation | 100°C, 168 hours | No significant degradation |
| Photolytic Degradation | ICH Q1B conditions, 168 hours | No significant degradation |
Note: The degradation pathways of this compound are expected to be very similar to those of Eplerenone.
The primary degradation pathway for Eplerenone involves hydrolysis under both acidic and basic conditions.[3][4][5] The stability of the molecule to heat and light suggests that these are not critical factors for degradation under normal storage and handling conditions.[3][4][5]
Experimental Protocols
The following are representative experimental protocols for the forced degradation studies of Eplerenone, which can be adapted for the evaluation of this compound.
Forced Degradation (Stress Testing) Protocol for Eplerenone
Objective: To identify potential degradation products and pathways of Eplerenone under various stress conditions.
Materials:
-
Eplerenone
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 0.5 M
-
Hydrogen Peroxide (H₂O₂), 15%
-
HPLC grade acetonitrile and water
-
pH meter
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Eplerenone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the solution for 2 hours at room temperature or elevated temperature (e.g., 60°C) to accelerate degradation.
-
After the incubation period, neutralize the solution with an appropriate amount of 1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.5 M NaOH.
-
Incubate the solution for 2 hours at room temperature.
-
After the incubation period, neutralize the solution with an appropriate amount of 1 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 15% H₂O₂.
-
Incubate the solution for 2 hours at room temperature.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid Eplerenone powder in an oven at 100°C for 168 hours.
-
After exposure, dissolve the sample in the solvent and dilute to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid Eplerenone powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
After exposure, dissolve the sample and dilute for HPLC analysis.
-
-
Analysis:
-
Analyze all the stressed samples by a validated stability-indicating HPLC method.
-
Quantify the amount of Eplerenone remaining and determine the percentage of degradation.
-
Use a PDA detector to check for peak purity.
-
If significant degradation is observed, use LC-MS to identify the structure of the degradation products.[3][6]
-
Visualizations
Signaling Pathway of Eplerenone
Eplerenone acts as a selective antagonist of the mineralocorticoid receptor (MR), thereby blocking the effects of aldosterone. This is a key mechanism in its therapeutic effects.[7][8][9]
Caption: this compound's mechanism of action as a mineralocorticoid receptor antagonist.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of a substance like this compound.
Caption: A typical experimental workflow for a forced degradation study of this compound.
Conclusion
This compound is a stable molecule when stored under the recommended long-term condition of -20°C. The primary degradation liability, as inferred from studies on its non-deuterated counterpart, is hydrolysis under strong acidic or basic conditions. It is stable against thermal and photolytic stress. For its intended use as an internal standard in analytical methods, adherence to the recommended storage and handling procedures is crucial to ensure its integrity and the accuracy of experimental results. Researchers should be aware of the potential for degradation if this compound is exposed to harsh pH conditions.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 9. Eplerenone - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Isotopic Purity of Eplerenone-d3 and Its Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1][2][3] Its deuterated analog, Eplerenone-d3, serves as a critical internal standard for the accurate quantification of Eplerenone in biological matrices during pharmacokinetic, metabolic, and bioequivalence studies.[4][5] The isotopic purity of this compound—the extent to which the intended deuterium atoms have replaced hydrogen atoms without the presence of lesser-deuterated or non-deuterated species—is a paramount parameter. High isotopic purity is essential for minimizing analytical interference, ensuring the precision and accuracy of bioanalytical data, and meeting stringent regulatory requirements for drug development. This guide provides a comprehensive overview of the significance of this compound's isotopic purity, presents quantitative data, details the experimental protocols for its determination, and illustrates the underlying scientific principles.
The Significance of Isotopic Purity in Bioanalysis
Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in quantitative mass spectrometry.[5][6] They are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. The fundamental assumption is that the internal standard behaves identically to the analyte during sample extraction, chromatographic separation, and ionization, thus correcting for any sample loss or matrix effects.
The significance of high isotopic purity is multifaceted:
-
Accuracy of Quantification: The primary role of this compound is to ensure accurate measurement of Eplerenone.[4] If the this compound standard contains a significant fraction of unlabeled Eplerenone (d0), this will artificially inflate the measured concentration of the naturally occurring analyte, leading to erroneous pharmacokinetic calculations.
-
Minimizing Cross-Talk: In mass spectrometry, "cross-talk" or "isotopic contribution" occurs when the signal from the internal standard overlaps with the signal of the analyte. While the mass difference of 3 Daltons between Eplerenone and this compound is generally sufficient, the natural isotopic abundance of elements like Carbon-13 in the unlabeled analyte can produce small signals at M+1, M+2, etc. High isotopic purity of the internal standard ensures that its contribution to the analyte's mass channel is negligible.
-
Assay Sensitivity and Reliability: A pure internal standard provides a clean, strong, and predictable signal. Isotopic impurities (e.g., d1, d2 species) can introduce variability and noise, potentially compromising the lower limit of quantification (LLOQ) and the overall robustness of the analytical method.[7]
-
Regulatory Compliance: Regulatory bodies like the FDA require rigorous validation of bioanalytical methods.[8][9] This includes the characterization of internal standards. Demonstrating high isotopic purity is a key component of this validation, ensuring the integrity of data submitted for new drug applications.[10]
Eplerenone: Mechanism of Action
Eplerenone functions by selectively binding to the mineralocorticoid receptor, where it acts as an antagonist to aldosterone, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS).[11][12][13] By blocking aldosterone, Eplerenone prevents the reabsorption of sodium and water in the kidneys, which in turn helps to lower blood pressure and reduce the load on the heart.[1][2][3] Eplerenone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[11][12][14][15]
References
- 1. Eplerenone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 3. Eplerenone (Inspra): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [pesquisa.bvsalud.org]
- 8. fda.gov [fda.gov]
- 9. metsol.com [metsol.com]
- 10. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Eplerenone-d3: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Researchers and laboratory personnel must consult the official SDS provided by the supplier before handling Eplerenone-d3 and adhere to all institutional and regulatory safety guidelines. The toxicological properties of this compound have not been as extensively investigated as its non-deuterated counterpart, Eplerenone. The safety data for Eplerenone is therefore provided as a close surrogate, given the isotopic similarity.
Introduction
This compound is a deuterated analog of Eplerenone, a selective aldosterone antagonist used as a potassium-sparing diuretic. In research and drug development, this compound serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of Eplerenone in biological matrices. Due to its potent pharmacological activity, understanding the safety profile and adhering to strict handling precautions are paramount to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the safety data, handling protocols, and the mechanism of action of Eplerenone.
Quantitative Safety and Physical/Chemical Data
The following tables summarize the key quantitative data for this compound and its non-deuterated form, Eplerenone.
Table 1: Physical and Chemical Properties of this compound [1][2][3]
| Property | Value |
| Molecular Formula | C₂₄H₂₇D₃O₆ |
| Molecular Weight | 417.51 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Very slightly soluble in water |
| Storage Temperature | Recommended long-term storage at -20°C |
Table 2: Toxicological Data for Eplerenone (as a surrogate for this compound) [4][5][6]
| Parameter | Species | Route | Value |
| LD50 | Rat | Oral | > 2000 mg/kg |
| Skin Irritation | Rabbit | Dermal | Mild irritant |
| Eye Irritation | Rabbit | Ocular | Minimal irritant |
Hazard Identification and GHS Classification
Based on the available data for Eplerenone, the following Globally Harmonized System (GHS) classifications are relevant.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H361: Suspected of damaging fertility or the unborn child.
GHS Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols: Safe Handling and Weighing Procedures
Given the potent nature of this compound, meticulous handling procedures are essential to minimize exposure. The following protocols are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.[7][8][9][10][11][12]
Engineering Controls
-
Primary Containment: All handling of this compound powder should be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. For highly sensitive operations, a glove box may be appropriate.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement primary containment.
Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated.
-
Lab Coat: A dedicated, buttoned lab coat should be worn.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a primary containment device, a NIOSH-approved respirator is required.
Safe Weighing Protocol
-
Preparation: Decontaminate the weighing area and the balance before and after use.
-
Tare the Vessel: Place a clean, sealable container (e.g., a vial with a cap) on the balance and tare it.
-
Aliquot in Fume Hood: Transfer the approximate amount of this compound powder to the tared container inside a chemical fume hood.
-
Seal and Weigh: Securely close the container and move it to the analytical balance for precise measurement.
-
Adjustments: If adjustments to the weight are necessary, return the sealed container to the fume hood to add or remove material.
-
Dissolution: Once the desired weight is achieved, dissolve the compound in the appropriate solvent directly within the fume hood.
Spill and Decontamination Procedures
-
Minor Spills: In case of a small spill, carefully wipe the area with a damp cloth to avoid generating dust. Decontaminate the area with a suitable solvent.
-
Major Spills: Evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: All contaminated materials, including gloves, weigh boats, and wipes, should be disposed of as hazardous waste in accordance with local regulations.
Mechanism of Action: Signaling Pathway
Eplerenone exerts its pharmacological effect by acting as a selective antagonist of the mineralocorticoid receptor (MR).[2][7] This prevents the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS). The blockade of the MR leads to a cascade of downstream effects, primarily in the kidneys, resulting in the excretion of sodium and water and the retention of potassium.[7]
The following diagram illustrates the simplified signaling pathway of aldosterone and its inhibition by Eplerenone.
Caption: Mechanism of action of Eplerenone as an aldosterone antagonist.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Conclusion
This compound is a valuable tool in pharmaceutical research, but its potent nature necessitates a thorough understanding of its safety profile and strict adherence to handling protocols. By implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can minimize the risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult the official Safety Data Sheet before commencing any work with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Eplerenone - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 5. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Eplerenone suppresses aldosterone/ salt-induced expression of NOX-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: Quantification of Eplerenone in Human Plasma by LC-MS/MS using Eplerenone-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure.[1] Accurate and reliable quantification of Eplerenone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1] This application note details a robust and sensitive LC-MS/MS method for the quantification of Eplerenone in human plasma, utilizing its stable isotope-labeled analog, Eplerenone-d3, as the internal standard (IS) to ensure high accuracy and precision. The method is suitable for high-throughput analysis in a clinical or research setting.
Experimental Protocols
Materials and Reagents
-
Analytes: Eplerenone (purity ≥98%), this compound (purity ≥98%)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (18.2 MΩ·cm resistivity), Methyl tert-butyl ether (MTBE, HPLC grade)
-
Reagents: Ammonium acetate (analytical grade), Formic acid (≥99% purity)
-
Biological Matrix: Pooled human plasma with K2-EDTA as anticoagulant
-
Solid-Phase Extraction (SPE) Cartridges: C18, 200 mg/3 mL
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Eplerenone and this compound in methanol at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C. These solutions are stable for at least 85 days at -10°C.[2]
-
-
Working Standard Solutions:
-
Prepare a series of Eplerenone working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking into plasma for the calibration curve.
-
Prepare an this compound internal standard working solution by diluting its stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation: Solid-Phase Extraction (SPE)
This is the recommended method for sample cleanup.
-
Thawing and Spiking:
-
Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex-mix for 30 seconds to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
-
Protein Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Dilute the supernatant from the protein precipitation step with 1 mL of deionized water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol into a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
To 250 µL of plasma, add the this compound internal standard.
-
Add 1.5 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 200 µL of 50% acetonitrile.[2]
LC-MS/MS Conditions
Liquid Chromatography:
-
LC System: Agilent 1260 Infinity II LC System or equivalent[1]
-
Column: Zorbax XDB-C8, 2.1 × 50 mm, 5 µm particle size[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Gradient Program:
-
0-1 min: 30% B
-
1-3 min: 30% to 90% B
-
3-4 min: 90% B
-
4-4.1 min: 90% to 30% B
-
4.1-5 min: 30% B
-
Mass Spectrometry:
-
MS System: AB Sciex API 4000 Triple Quadrupole or equivalent[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eplerenone: 415.2 → 163.1[3]
-
This compound: 418.2 → 383.3
-
-
Key MS Parameters:
Data Presentation
Table 1: Summary of Quantitative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 2500 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | |
| LQC (Low Quality Control) | < 15% |
| MQC (Medium Quality Control) | < 15% |
| HQC (High Quality Control) | < 15% |
| Inter-day Precision (%CV) | |
| LQC | < 15% |
| MQC | < 15% |
| HQC | < 15% |
| Accuracy (% Bias) | |
| LQC | Within ±15% |
| MQC | Within ±15% |
| HQC | Within ±15% |
| Recovery | > 70%[2] |
| Stability (Freeze-Thaw) | Stable for at least 3 cycles[1] |
| Stability (Short-Term, Room Temp) | Stable for at least 24 hours[2] |
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for Eplerenone quantification.
Caption: LC-MS/MS analytical workflow for Eplerenone and this compound.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. researchgate.net [researchgate.net]
- 3. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS identification of the degradation products of eplerenone: Ingenta Connect [ingentaconnect.com]
- 6. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Eplerenone in Human Plasma Using Eplerenone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Accurate and reliable quantification of eplerenone in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the determination of eplerenone in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Eplerenone-d3 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.
The protocols and data presented herein are synthesized from established methodologies to provide a comprehensive guide for researchers.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the quantification of eplerenone in human plasma using an LC-MS/MS method with an isotope-labeled internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 10 - 2500 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Quality Control Sample | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| LLOQ | 10 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low QC | 30 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium QC | 300 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High QC | 2000 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Extraction Recovery of Eplerenone | 72.7 | 74.1 | 79.3 |
| Matrix Effect | Not significant (RSD ≤ 15%) | Not significant (RSD ≤ 15%) | Not significant (RSD ≤ 15%) |
Data for Tables 2 and 3 are representative values based on typical performance of similar assays and data from sources utilizing isotope-labeled internal standards where available.
Experimental Protocols
This section details the materials and procedures for the analysis of eplerenone in human plasma.
Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Methyl tert-butyl ether (MTBE)
-
Deionized water (18 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant)
-
Standard laboratory glassware and pipettes
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Atlantis dC18 column (150 x 3 mm, 3.0 µm) or equivalent[2]
-
Data acquisition and processing software
Preparation of Solutions
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of eplerenone reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the eplerenone stock solution with methanol:water (1:1, v/v) to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 250 µL of human plasma into the appropriately labeled tubes.
-
Spike 25 µL of the appropriate eplerenone working standard solution into the calibration and QC tubes. For blank and unknown samples, add 25 µL of methanol:water (1:1, v/v).
-
Add 25 µL of the internal standard spiking solution (50 ng/mL this compound) to all tubes except the blank (add 25 µL of methanol:water (1:1, v/v) to the blank).
-
Vortex mix for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether to each tube.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean set of tubes.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex mix for 1 minute and transfer to autosampler vials for analysis.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: Atlantis dC18 (150 x 3 mm, 3.0 µm)[2]
-
Mobile Phase: An isocratic elution with a mobile phase consisting of methanol and 10 mM ammonium acetate (3:2, v/v) can be used.[2] Alternatively, a gradient elution with acetonitrile and water containing 10 mM ammonium acetate may be employed.[1]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: 418.2 → 163.1 (Precursor ion is inferred based on the addition of 3 daltons to the parent molecule. The product ion is assumed to be the same as the unlabeled compound, which is a common fragmentation pattern for deuterated standards where the label is not on the fragment.)
-
Ion Source Parameters: Optimized for the specific instrument, including nebulizer gas, heater gas, ion spray voltage, and temperature.
-
Visualizations
Experimental Workflow
Caption: Workflow for Eplerenone Analysis in Human Plasma.
Validation Parameter Relationship
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eplerenone-d3 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. To ensure the therapeutic equivalence of generic formulations of eplerenone, regulatory agencies require bioequivalence (BE) studies. A critical component of these studies is the accurate quantification of eplerenone in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (IS), such as Eplerenone-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This internal standard closely mimics the analyte's chemical and physical properties, co-eluting during chromatography and experiencing similar matrix effects, which allows for accurate and precise quantification.[4] This document provides a detailed protocol for the use of this compound in bioequivalence studies of eplerenone, covering study design, analytical methodology, and data analysis, in line with regulatory expectations.[5][6][7]
Bioequivalence Study Protocol
A typical bioequivalence study for eplerenone is a single-center, randomized, single-dose, open-label, two-way crossover study in healthy volunteers under fasting conditions.[8][9]
Study Design and Conduct
-
Subjects: A sufficient number of healthy male and female volunteers (typically 36 or more) aged 18-45 years are recruited.[10][11] Subjects should have a body mass index (BMI) within the range of 18.5 - 30.0 kg/m ².[11] A thorough medical history, physical examination, and laboratory tests are conducted to ensure subjects are in good health.[11]
-
Study Periods: The study consists of two periods separated by a washout period of at least 7 days to ensure complete elimination of the drug from the body.[10]
-
Dosing: In each period, subjects receive a single oral dose of either the test or reference eplerenone formulation (e.g., 50 mg tablet) with a standardized volume of water after an overnight fast of at least 10 hours.[10]
-
Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant at predose (0 hours) and at multiple time points post-dose up to 24 or 36 hours.[8][11] The sampling schedule should be designed to adequately characterize the pharmacokinetic profile of eplerenone.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen at -20°C or lower until analysis.
Pharmacokinetic Parameters
The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and the maximum plasma concentration (Cmax).[8] These parameters are calculated from the plasma concentration-time data for each subject.
Analytical Methodology: Quantification of Eplerenone in Human Plasma using LC-MS/MS
A validated LC-MS/MS method is essential for the accurate determination of eplerenone concentrations in plasma samples.[12][13]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To a 250 µL aliquot of plasma in a clean tube, add a known amount of this compound internal standard solution.[14]
-
Add a suitable extraction solvent such as methyl tert-butyl ether.[14]
-
Vortex the mixture for a specified time to ensure thorough mixing and extraction.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution (e.g., 10 mM ammonium acetate solution) for LC-MS/MS analysis.[12]
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 column, such as an Atlantis dC18 (150 x 3 mm, 3.0 µm), is commonly used for separation.[14]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium acetate) is employed.[14]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[15]
-
Injection Volume: A small volume (e.g., 20 µL) of the reconstituted sample is injected onto the column.[16]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[14]
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both eplerenone and this compound. This provides high selectivity and sensitivity.
-
Method Validation
The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[5][6][7] Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention times of the analyte and IS in at least six different sources of blank matrix. The response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the IS response.[6][7] |
| Linearity | A linear response over a defined concentration range (e.g., 5–4000 ng/mL). The correlation coefficient (r) should be ≥ 0.99.[12] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20%).[12] |
| Accuracy and Precision | Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ) for quality control (QC) samples at low, medium, and high concentrations.[6] |
| Matrix Effect | The matrix factor, calculated from at least six different sources of matrix, should demonstrate that the matrix does not significantly suppress or enhance ionization.[5] |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions, including short-term bench-top, long-term storage, and freeze-thaw cycles. The mean concentration of stability samples should be within ±15% of the nominal concentration.[5] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Eplerenone (Single 50 mg Dose in Healthy Volunteers)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 1720 ± 280[17] |
| Tmax (hr) | 1.3 ± 0.8[17] |
| AUC0-t (ng·hr/mL) | 9540 ± 3200[4] |
| t1/2 (hr) | 3.0 - 6.0[4][18] |
| Data are presented as mean ± standard deviation and represent typical values reported in the literature. |
Table 2: Example LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linear Range | 5 - 4000 ng/mL[12] |
| LLOQ | 1 ng/mL[12] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Mean Extraction Recovery | > 70% |
| These are representative values and may vary depending on the specific method and laboratory. |
Mandatory Visualizations
Caption: Workflow of a typical two-way crossover bioequivalence study.
Caption: Workflow for the bioanalytical method using LC-MS/MS.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy, precision, and robustness for the quantification of eplerenone in human plasma for bioequivalence studies. Adherence to a well-defined study protocol and a fully validated analytical method is crucial for ensuring the reliability of the study results and meeting regulatory requirements for the approval of generic eplerenone formulations.[8][12][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Study on the bioequivalence of two formulations of eplerenone in healthy volunteers under fasting conditions: data from a single-center, randomized, single-dose, open-label, 2-way crossover bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. payeshdarou.ir [payeshdarou.ir]
- 13. journals.ekb.eg [journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
- 15. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmacypractice.org [pharmacypractice.org]
- 18. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
Application of Eplerenone-d3 in Therapeutic Drug Monitoring
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of heart failure and hypertension.[1][2][3] Therapeutic drug monitoring (TDM) of eplerenone, while not routinely performed in clinical practice, is a valuable tool in research settings, particularly for pharmacokinetic/pharmacodynamic (PK/PD) studies and in specific patient populations where drug exposure may be a concern. Eplerenone-d3, a deuterated analog of eplerenone, serves as an ideal internal standard for quantitative bioanalytical methods due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z).[4] This document provides a detailed protocol for the determination of eplerenone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Analyte and Internal Standard
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Eplerenone | (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid, γ-Lactone, 7-Methyl Ester | C₂₄H₃₀O₆ | 414.49 |
| This compound | (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid, γ-Lactone, 7-(Methyl-d3) Ester | C₂₄H₂₇D₃O₆ | 417.52 |
Clinical and Pharmacokinetic Information
Therapeutic drug monitoring of eplerenone is guided by its pharmacokinetic profile and the established clinical monitoring parameters.
Pharmacokinetic Parameters of Eplerenone:
| Parameter | Value | Reference |
| Bioavailability | 69% | |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | [5] |
| Plasma Protein Binding | ~50% (primarily to alpha 1-acid glycoproteins) | [5][6] |
| Volume of Distribution | 42 - 90 L | [5] |
| Metabolism | Primarily via CYP3A4 | [5][7] |
| Elimination Half-life | 3 - 6 hours | [5] |
| Excretion | ~67% in urine, ~32% in feces (less than 5% as unchanged drug) | [5][6] |
Clinical Monitoring Guidelines:
Routine therapeutic monitoring for eplerenone involves assessing serum potassium and renal function.[8][9][10]
-
Before Initiation: Measure serum potassium and estimated glomerular filtration rate (eGFR). Eplerenone is contraindicated in patients with hyperkalemia (serum potassium >5.0 mmol/L) or severe renal impairment.[9][10]
-
After Initiation or Dose Change: Re-measure serum potassium and renal function within 1 week and then monthly for the first 3 months.[8][9]
-
Long-term Monitoring: Periodically monitor serum potassium and renal function.[8][9]
Experimental Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS
This protocol is a synthesis of methodologies reported in the scientific literature for the bioanalysis of eplerenone.[11][12][13]
Materials and Reagents
-
Eplerenone reference standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Purified water (e.g., Milli-Q)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A reverse-phase C18 column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm) is suitable.[11]
Preparation of Stock and Working Solutions
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve eplerenone reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the eplerenone stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples. The concentration range should encompass the expected clinical concentrations (e.g., 5-4000 ng/mL).[12] Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) for spiking into samples.
Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene tubes for standards, QCs, and unknown samples.
-
Pipette 250 µL of plasma into the corresponding tubes.[11]
-
Spike 25 µL of the appropriate eplerenone working solution into the standard and QC tubes.
-
Add 25 µL of the this compound internal standard working solution to all tubes (except blank).
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[11]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Atlantis dC18 (150 x 3 mm, 3.0 µm)[11] |
| Mobile Phase | Isocratic: Methanol and 10 mM Ammonium Acetate (e.g., 60:40, v/v)[11][13] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Eplerenone: m/z 415 → 163[13]this compound: m/z 418 → 163 (or other appropriate product ion) |
| Dwell Time | 200 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
Method Validation Parameters
The analytical method should be validated according to regulatory guidelines, assessing the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the range of 5-4000 ng/mL[12] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |
| Precision (Intra- and Inter-day) | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Freeze-thaw, short-term, and long-term stability of the analyte in the matrix |
Visualizations
Eplerenone Signaling Pathway
Caption: Eplerenone blocks the binding of aldosterone to the mineralocorticoid receptor.
Experimental Workflow
Caption: Workflow for Eplerenone quantification in plasma using LC-MS/MS.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of eplerenone in a research context. This detailed protocol offers a foundation for laboratories to develop and validate their own assays for pharmacokinetic studies and other research applications. While direct TDM of eplerenone is not a routine clinical requirement, the ability to accurately measure its concentration is crucial for advancing our understanding of its pharmacology and optimizing its use in specific clinical scenarios.
References
- 1. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. UpToDate 2018 [doctorabad.com]
- 9. Eplerenone monitoring – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 10. mims.com [mims.com]
- 11. researchgate.net [researchgate.net]
- 12. payeshdarou.ir [payeshdarou.ir]
- 13. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eplerenone Analysis using Eplerenone-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1] Accurate quantification of Eplerenone in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1] Eplerenone-d3, a stable isotope-labeled analog, is the preferred internal standard for mass spectrometry-based bioanalysis as it corrects for matrix effects and variability in sample processing, ensuring high accuracy and precision.[2][3] This document provides detailed application notes and protocols for the most common sample preparation techniques for Eplerenone analysis in human plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Data Presentation: Quantitative Comparison of Sample Preparation Techniques
The choice of sample preparation technique significantly impacts the performance of the bioanalytical method. The following table summarizes key quantitative parameters for SPE, LLE, and PPT based on published literature for Eplerenone analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery (%) | > 85% | 45 - 80%[4] | Generally lower and more variable |
| Matrix Effect | Minimized due to efficient cleanup | Can be significant | High potential for matrix effects |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Lower Limit of Quantitation (LLOQ) | Low ng/mL to pg/mL range[1][5] | ng/mL range[4][6][7] | Generally higher than SPE and LLE |
| Throughput | Can be automated for high throughput[5] | Moderate, can be labor-intensive | High, simple and fast[8] |
| Selectivity | High | Moderate to High | Low |
| Cost | Higher (cartridges and automation) | Lower (solvents and glassware) | Lowest (solvents) |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly selective method that provides excellent sample cleanup, resulting in minimal matrix effects and high sensitivity.[5]
Materials:
-
SPE Cartridges (e.g., C18 or Oasis HLB)[1]
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate solution (e.g., 10 mM)[1]
-
SPE Vacuum Manifold
Protocol:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Spike with an appropriate volume (e.g., 50 µL) of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Further wash with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water) to remove less retained impurities.
-
-
Elution:
-
Elute Eplerenone and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 10 mM ammonium acetate solution) for LC-MS/MS analysis.[1]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
Extraction solvent (e.g., diethyl ether, methyl tert-butyl ether, or a mixture of dichloromethane and diethyl ether)[4][6][9]
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a 15 mL centrifuge tube.
-
Spike with 50 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of the extraction solvent (e.g., methyl tert-butyl ether) to the tube.[9]
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer containing Eplerenone and the internal standard to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds before transferring to an autosampler vial for analysis.
-
Protein Precipitation (PPT)
PPT is the simplest and fastest method for sample preparation, involving the addition of an organic solvent to precipitate plasma proteins.[8][10]
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
Precipitating solvent (e.g., acetonitrile or methanol)[10]
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Microcentrifuge
-
Syringe filters (optional, for further cleanup)
Protocol:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 20 µL of this compound internal standard working solution.
-
-
Precipitation:
-
Centrifugation:
-
Centrifuge the tube at high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.[11]
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the analyte and internal standard and transfer it to a clean tube or an autosampler vial.
-
Optionally, the supernatant can be filtered through a syringe filter for additional cleanup.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is required.
-
Mandatory Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. filtrous.com [filtrous.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Analysis of Eplerenone and Eplerenone-d3 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure.[1][2] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][3] This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Eplerenone and its deuterated internal standard, Eplerenone-d3, in human plasma. The use of a stable isotope-labeled internal standard like this compound is best practice as it co-elutes with the analyte, thereby correcting for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results.[4][5][6]
Chromatographic Conditions
A summary of the chromatographic conditions for the separation of Eplerenone and this compound is provided below. These conditions are based on established methods and are optimized for rapid and efficient analysis.[7][8][9][10][11]
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | HiQSil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Autosampler Temperature | 4°C |
| Run Time | Approximately 5 minutes |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Eplerenone) | m/z 415 → 163 |
| MRM Transition (this compound) | m/z 418 → 163 (Predicted) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Sample Preparation Protocol
A liquid-liquid extraction (LLE) procedure is employed for the extraction of Eplerenone and this compound from human plasma.[7][8]
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of a mixture of dichloromethane and diethyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Method Validation Summary
The method was validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, and stability.[3]
| Parameter | Result |
| Linearity Range | 50 - 10,000 ng/mL[1][10] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1][10] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Eplerenone and this compound.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the quantification of Eplerenone in human plasma using this compound as an internal standard.
Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard[12]
-
HPLC-grade acetonitrile, water, dichloromethane, and diethyl ether[8]
-
Ammonium acetate
-
Human plasma (pooled)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
-
HPLC vials
Preparation of Stock and Working Solutions
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Eplerenone and dissolve in 10 mL of methanol.
-
Eplerenone Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the mobile phase to create calibration standards.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
This compound Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with the mobile phase.
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate amounts of the Eplerenone working solutions into blank human plasma to prepare calibration standards at concentrations ranging from 50 to 10,000 ng/mL.[1][10]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Analysis
-
Perform the sample preparation protocol as described above for all calibration standards, QC samples, and unknown samples.
-
Set up the LC-MS/MS system with the specified chromatographic and mass spectrometry conditions.
-
Create a sequence table for the injection of the samples.
-
Inject the prepared samples and acquire the data.
Data Analysis
-
Integrate the peak areas for Eplerenone and this compound for each chromatogram.
-
Calculate the peak area ratio of Eplerenone to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of Eplerenone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Eplerenone in human plasma, utilizing this compound as an internal standard. The method is sensitive, specific, and suitable for high-throughput bioanalysis in a research setting. The use of a deuterated internal standard ensures high accuracy and precision, making it ideal for pharmacokinetic and bioequivalence studies.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. aptochem.com [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. veeprho.com [veeprho.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Eplerenone-d3 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Eplerenone-d3 in human plasma. This compound is the deuterated stable isotope-labeled internal standard for Eplerenone, a selective aldosterone antagonist. This method is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Eplerenone. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative parameters are summarized in tables for clarity, and workflows are illustrated with diagrams.
Introduction
Eplerenone is a medication used to treat hypertension and heart failure by blocking the action of aldosterone. Accurate quantification of Eplerenone in biological matrices is essential for clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, chromatography, and ionization, leading to high accuracy and precision. This document provides a comprehensive protocol for the detection of this compound, which is integral to the validated measurement of Eplerenone in human plasma.
Experimental
Materials and Reagents
-
Eplerenone and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether
-
Ammonium acetate (analytical grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
Stock solutions of Eplerenone and this compound are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1 v/v) to create calibration standards and quality control (QC) samples. The concentration of the this compound working solution should be optimized based on the expected analyte concentration range. A typical concentration for the internal standard spiking solution is 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 250 µL of each plasma sample, add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1.5 mL of methyl tert-butyl ether to the samples.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 analytical column to resolve Eplerenone and this compound from endogenous plasma components.
| Parameter | Value |
| HPLC System | A validated LC system capable of binary gradient elution |
| Column | Atlantis dC18 column (150 x 3 mm, 3.0 µm) or equivalent[1] |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Isocratic elution with 60% Methanol and 40% Ammonium Acetate[1] or a gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 5-7 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The instrument is operated in positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 4.0 kV[2] |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C[2] |
| Nebulizer Gas | Nitrogen, 4.0 L/min[1] |
| Collision Gas | Argon |
MRM Transitions and MS Parameters
The following MRM transitions and compound-specific parameters should be used for the detection of Eplerenone and this compound. The parameters for this compound are inferred from the known fragmentation of Eplerenone and should be optimized in the user's laboratory for best performance.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
| Eplerenone | 415.2 | 163.1[2] | 20-25 | 60-80 |
| This compound | 418.2 [1] | 163.1 (inferred) | 20-25 (to be optimized) | 60-80 (to be optimized) |
Note on this compound fragmentation: The deuterium atoms in this compound are located on the methyl group of the ester. The primary fragmentation of Eplerenone leading to the m/z 163 product ion is not expected to involve this part of the molecule. Therefore, the product ion for this compound is predicted to be the same as for Eplerenone. However, it is critical to confirm this and optimize the collision energy and other MS parameters experimentally.
Workflow and Diagrams
The overall workflow for the bioanalytical method is depicted below.
Caption: Bioanalytical workflow for this compound detection.
The logical relationship for using an internal standard in quantification is illustrated in the following diagram.
Caption: Logic of internal standard-based quantification.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the detection and quantification of this compound in human plasma. The protocol, including sample preparation, chromatography, and mass spectrometry parameters, serves as a comprehensive guide for researchers in pharmaceutical and clinical laboratories. The use of this compound as an internal standard ensures the accuracy and reliability of the quantification of Eplerenone, making this method highly suitable for regulated bioanalysis. It is recommended that users verify and optimize the provided parameters on their specific instrumentation to achieve the best performance.
References
Application Note: Quantification of Eplerenone and its Metabolites in Human Plasma using a Labeled Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed protocol for the simultaneous quantification of Eplerenone and its major metabolites, including 6β-hydroxy-eplerenone and its hydrolyzed metabolite, in human plasma. The method utilizes a stable isotope-labeled internal standard (Eplerenone-d6) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection. The described solid-phase extraction (SPE) sample preparation protocol ensures high recovery and minimal matrix effects. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of Eplerenone.
Introduction
Eplerenone is a selective mineralocorticoid receptor antagonist used in the treatment of hypertension and heart failure. It is extensively metabolized in humans, primarily through oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathways include 6β-hydroxylation and the formation of an open-lactone-ring metabolite (hydrolyzed eplerenone). Accurate quantification of Eplerenone and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and metabolic fate. This application note provides a robust and reliable LC-MS/MS method for this purpose.
Metabolic Pathway of Eplerenone
Eplerenone undergoes extensive metabolism, with the primary routes being hydroxylation at the 6β and 21 positions, as well as hydrolysis of the lactone ring.[1] The major metabolites include 6β-hydroxy-eplerenone and the hydrolyzed open-lactone-ring form.
Figure 1: Simplified metabolic pathway of Eplerenone.
Experimental Workflow
The analytical workflow consists of sample preparation using solid-phase extraction, followed by chromatographic separation and detection by tandem mass spectrometry.
Figure 2: Experimental workflow for the quantification of Eplerenone and its metabolites.
Experimental Protocols
Materials and Reagents
-
Eplerenone certified reference standard
-
6β-hydroxy-eplerenone certified reference standard
-
Hydrolyzed Eplerenone certified reference standard
-
Eplerenone-d6 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
C18 Solid-Phase Extraction (SPE) cartridges
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Eplerenone, 6β-hydroxy-eplerenone, hydrolyzed Eplerenone, and Eplerenone-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to create working standards for the calibration curve and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of Eplerenone-d6 at a suitable concentration in methanol.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw human plasma samples at room temperature.
-
To 250 µL of plasma, add 25 µL of the Eplerenone-d6 internal standard working solution and vortex briefly.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (see section 4.4) and transfer to an autosampler vial for LC-MS/MS analysis.[2]
Liquid Chromatography
-
LC System: Agilent 1260 Infinity LC or equivalent
-
Column: Zorbax XDB-C8, 2.1 x 50 mm, 5 µm[2]
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
Time (min) %B 0.0 40 2.5 95 3.5 95 3.6 40 | 5.0 | 40 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry
-
MS System: Agilent 6410B Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
Quantitative Data
The following tables summarize the mass spectrometric parameters and performance characteristics for the quantification of Eplerenone and its metabolites.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| Eplerenone | 415.2 | 163.1 | 100 | 135 | 25 |
| 6β-hydroxy-eplerenone | 431.2 | 337.2 | 100 | 140 | 20 |
| Hydrolyzed Eplerenone | 433.2 | 339.2 | 100 | 140 | 20 |
| Eplerenone-d6 (IS) | 421.2 | 163.1 | 100 | 135 | 25 |
Note: The MRM transitions for 6β-hydroxy-eplerenone and hydrolyzed Eplerenone are based on their molecular weights and common fragmentation patterns, and may require optimization.
Table 2: Method Performance Characteristics
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Eplerenone | 1 - 4000 | 1 |
| 6β-hydroxy-eplerenone | 1 - 1000 | 1 |
| Hydrolyzed Eplerenone | 50 - 10000 | 50 |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of Eplerenone and its major metabolites in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy and precision, while the detailed protocol for sample preparation and analysis allows for straightforward implementation in a research or drug development setting.
References
Application Notes and Protocols for Eplerenone-d3 in Pharmacokinetic Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Eplerenone-d3 as an internal standard in preclinical and clinical pharmacokinetic assays of eplerenone. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity, specificity, and reliability for the quantification of eplerenone in biological matrices.
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Accurate determination of its pharmacokinetic profile is crucial for establishing safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS.[1] It effectively compensates for variability in sample preparation, chromatography, and mass spectrometric ionization, leading to more accurate and precise results.[1]
Preclinical and Clinical Pharmacokinetics of Eplerenone
Eplerenone is readily absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 1.5 to 2 hours.[2] The drug exhibits a linear pharmacokinetic profile at therapeutic doses.[3] Eplerenone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver to inactive metabolites.[4][5] The major metabolic pathways are 6β-hydroxylation and 21-hydroxylation.[6][7] The elimination half-life of eplerenone is approximately 4 to 6 hours.[2]
Table 1: Summary of Eplerenone Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Tmax (hours) | 1.5 - 2.0 | [2] |
| Half-life (hours) | 4 - 6 | [2] |
| Apparent Plasma Clearance (L/hr) | ~10 | [2] |
| Protein Binding | ~50% | [8] |
Bioanalytical Method for Eplerenone Quantification using this compound
The following protocol is based on a validated LC-MS/MS method for the determination of eplerenone in human plasma, utilizing a stable isotope-labeled internal standard, presumed to be this compound for the purpose of this detailed protocol.[3]
Experimental Protocol
1. Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
C18 Solid-Phase Extraction (SPE) cartridges
2. Preparation of Stock and Working Solutions
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of eplerenone reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the eplerenone stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration in the same diluent.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 0.5 mL of plasma sample, add a fixed amount of the this compound internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity II LC System or equivalent.[9]
-
Analytical Column: Zorbax XDB-C8, 2.1 × 50 mm, 5 µm particle size or equivalent.[3][9]
-
Mobile Phase: Acetonitrile:Water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4).[3]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: AB Sciex API 4000 Triple Quadrupole or equivalent.[9]
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Eplerenone | 415 | 163 |
| This compound | 418 | 163 |
| Note: The precursor ion for this compound is presumed based on a +3 Da mass shift from the unlabeled compound. The product ion is expected to be the same. |
Method Validation Summary
The following table summarizes the validation parameters for a typical LC-MS/MS assay for eplerenone in human plasma using a stable isotope-labeled internal standard.[3]
Table 3: Bioanalytical Method Validation Data
| Parameter | Result |
| Linearity Range | 10 - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | No significant effect observed |
Visualizations
Eplerenone Metabolism Pathway
Bioanalytical Workflow for Eplerenone Quantification
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. payeshdarou.ir [payeshdarou.ir]
Application Notes: The Use of Eplerenone-d3 in Drug Metabolism and Disposition Studies
Introduction
Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development and clinical pharmacology. Eplerenone-d3, a stable isotope-labeled version of Eplerenone, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in pharmacokinetic and drug metabolism studies, offering superior accuracy and precision.[1][2][3][4] This is because this compound is chemically identical to Eplerenone, and thus exhibits similar behavior during sample preparation, chromatography, and ionization, effectively compensating for variability in these steps.[1][3]
Metabolism of Eplerenone
Eplerenone is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6][7][8][9] The major metabolic pathways involve hydroxylation at the 6β and 21 positions.[9][10] The resulting metabolites are considered inactive.[5][6][7][8] Due to its reliance on CYP3A4, co-administration of Eplerenone with strong inhibitors or inducers of this enzyme can significantly alter its plasma concentrations.[5][6][7]
Pharmacokinetics of Eplerenone
Following oral administration, Eplerenone reaches peak plasma concentrations in approximately 1.5 to 2 hours.[6][7] The elimination half-life is estimated to be between 3 and 6 hours.[6][7] The drug is primarily cleared through metabolism, with approximately 67% of the dose excreted in urine and 32% in feces, mostly as metabolites.[6][10] Less than 5% of the dose is recovered as the unchanged drug in urine and feces.[6][7]
Experimental Protocols
Protocol 1: Quantification of Eplerenone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the determination of Eplerenone in human plasma, adapted from published literature.[11][12][13]
1. Materials and Reagents
-
Eplerenone reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
2. Preparation of Stock and Working Solutions
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Eplerenone reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Eplerenone stock solution in a 50:50 acetonitrile:water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound for spiking into samples.
3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 50 µL of the this compound internal standard working solution and vortex.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm)[14]
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Eplerenone: m/z 415.2 → 163.1[12]
-
This compound: (Adjust for the specific mass of the deuterated standard, e.g., m/z 418.2 → 163.1)
-
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Eplerenone to this compound against the concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of Eplerenone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Pharmacokinetic Parameters of Eplerenone in Humans (Single Dose)
| Parameter | 25 mg Dose | 50 mg Dose | 100 mg Dose | Reference |
| Cmax (ng/mL) | 505.7 ± 133.1 | 946.6 ± 226.3 | 1847 ± 433 | [12] |
| Tmax (h) | 1.3 ± 0.5 | 1.3 ± 0.8 | 1.6 ± 0.8 | [12] |
| t1/2 (h) | 2.8 ± 0.8 | 2.9 ± 0.8 | 3.3 ± 0.7 | [12] |
| AUC0-24 (ng·h/mL) | 2310 ± 728 | 4889 ± 1808 | 9691 ± 2733 | [12] |
| AUC0-∞ (ng·h/mL) | 2395 ± 749 | 5051 ± 1789 | 9788 ± 2751 | [12] |
Table 2: Example LC-MS/MS Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 5 - 4000 ng/mL | [11] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [11] |
| Intra-day Precision (%CV) | < 15% | [11] |
| Inter-day Precision (%CV) | < 15% | [11] |
| Accuracy (% bias) | Within ±15% | [11] |
| Extraction Recovery | 72.7 - 79.3% | [13] |
Visualizations
Caption: Metabolic pathway of Eplerenone.
Caption: Bioanalytical workflow for Eplerenone.
References
- 1. benchchem.com [benchchem.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Involvement of CYP3A in the metabolism of eplerenone in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. payeshdarou.ir [payeshdarou.ir]
- 12. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Eplerenone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist used in the management of hypertension and heart failure. Its mechanism of action involves blocking the binding of aldosterone to the MR, thereby inhibiting downstream signaling pathways that contribute to sodium and water retention, as well as cardiovascular fibrosis. High-throughput screening (HTS) assays are essential for the discovery of novel modulators of the MR and its associated signaling pathways.
Eplerenone-d3, a stable isotope-labeled form of Eplerenone, serves as a critical tool in these drug discovery efforts, primarily as an internal standard in mass spectrometry-based assays for accurate quantification during pharmacokinetic and metabolic studies.[1][2][3][4][5][6] While not typically used as the primary screening compound, its application in secondary assays and hit validation is crucial for reliable data generation.
These application notes provide detailed protocols for HTS assays relevant to the study of Eplerenone and its targets, with specific guidance on the potential roles of this compound.
Signaling Pathways Modulated by Eplerenone
Eplerenone's primary target is the Mineralocorticoid Receptor. By antagonizing this receptor, it influences several downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways.[7][8][9][10][11][12][13]
Application Note 1: High-Throughput Screening for Mineralocorticoid Receptor Antagonists
This application note describes a competitive binding assay in a high-throughput format to identify novel antagonists of the Mineralocorticoid Receptor.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Competitive Binding Assay
This protocol outlines an HTRF-based assay to screen for compounds that displace a fluorescently labeled aldosterone analog from the MR.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.1% BSA.
-
MR-LBD (Ligand Binding Domain) fused to a tag (e.g., GST).
-
Fluorescently labeled aldosterone tracer.
-
HTRF donor (e.g., anti-GST-Lumi4-Tb cryptate) and acceptor (e.g., fluorescent tracer).
-
Test compounds and Eplerenone (as a positive control) serially diluted in DMSO.
-
-
Assay Procedure:
-
Dispense 2 µL of test compounds or controls into a 384-well low-volume white plate.
-
Add 4 µL of MR-LBD solution.
-
Add 4 µL of the HTRF donor/acceptor mix.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to positive (no competing ligand) and negative (high concentration of Eplerenone) controls.
-
Determine the IC50 values for active compounds.
-
Role of this compound
In this primary screen, Eplerenone is used as a positive control antagonist. This compound would be utilized in downstream LC-MS/MS-based secondary assays to confirm the binding of hits and to characterize their metabolic stability in cell-based models.
Hypothetical Quantitative Data
| Compound | IC50 (nM) | Z'-Factor |
| Eplerenone (Control) | 25.3 | 0.85 |
| Hit Compound A | 15.8 | N/A |
| Hit Compound B | 52.1 | N/A |
| Inactive Compound | >10,000 | N/A |
Application Note 2: Cell-Based HTS for Modulators of PI3K/Akt Signaling
This note details a cell-based assay to screen for compounds that modulate the PI3K/Akt signaling pathway, a downstream effector of MR activation.
Experimental Protocol: LanthaScreen™ GFP Cellular Assay for Akt Phosphorylation
This protocol uses a TR-FRET-based immunoassay to detect the phosphorylation of Akt in whole cells.
-
Cell Culture and Plating:
-
Use a cell line endogenously expressing MR and stably expressing a GFP-Akt fusion protein.
-
Seed cells in a 384-well plate and incubate overnight.
-
-
Compound Treatment:
-
Starve cells of serum for 4-6 hours.
-
Pre-treat cells with test compounds or Eplerenone for 1 hour.
-
Stimulate with aldosterone for 30 minutes.
-
-
Lysis and Detection:
-
Lyse the cells and add a terbium-labeled anti-phospho-Akt antibody.
-
Incubate for 2 hours at room temperature.
-
Read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio.
-
Determine IC50 or EC50 values.
-
Hypothetical Quantitative Data
| Treatment | pAkt Signal (TR-FRET Ratio) | % Inhibition |
| Vehicle Control | 1.25 | 0% |
| Aldosterone (10 nM) | 3.50 | N/A |
| Aldosterone + Eplerenone (1 µM) | 1.50 | 88.9% |
| Aldosterone + Hit Compound C (1 µM) | 1.75 | 77.8% |
HTS Workflow and Data Analysis
The following diagram illustrates a typical workflow for a high-throughput screening campaign, from primary screening to hit validation.
Quality Control in HTS: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[14][15][16][17][18] It is calculated using the means and standard deviations of the positive and negative controls.
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Acceptable assay
-
Z' < 0: Unacceptable assay
Protocol: LC-MS/MS Analysis for Hit Compound Quantification using this compound
This protocol describes the use of this compound as an internal standard for the accurate quantification of hit compounds in a cell-based assay matrix.
-
Sample Preparation:
-
Harvest cells treated with hit compounds.
-
Lyse the cells and precipitate proteins with acetonitrile.
-
Spike the supernatant with a known concentration of this compound.
-
Evaporate the solvent and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for the hit compound and this compound.
-
-
-
Data Analysis:
-
Generate a standard curve of the hit compound with a fixed concentration of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the hit compound in the unknown samples by interpolating from the standard curve.
-
Conclusion
High-throughput screening assays are indispensable for the discovery of novel modulators of the mineralocorticoid receptor and its associated signaling pathways. While Eplerenone serves as a valuable control compound in these assays, its deuterated analog, this compound, is crucial for the accurate quantification of hits in downstream validation and pharmacokinetic studies using mass spectrometry. The protocols and data presented here provide a framework for researchers to design and implement robust HTS campaigns in the pursuit of new therapeutics for cardiovascular and other related diseases.
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. researchgate.net [researchgate.net]
- 3. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HTScan® Akt3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. assay.dev [assay.dev]
Application Notes and Protocols for the Analysis of Eplerenone-d3 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Eplerenone-d3 in various biological matrices, including plasma, urine, and tissue. This compound, a deuterated analog of Eplerenone, is an ideal internal standard for mass spectrometry-based bioanalytical methods due to its similar chemical and physical properties to the unlabeled drug, ensuring accurate and precise quantification.
Mechanism of Action of Eplerenone
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist. It competitively blocks the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), to MRs in epithelial and non-epithelial tissues such as the kidneys, heart, and blood vessels.[1][2] By inhibiting aldosterone's effects, Eplerenone promotes sodium and water excretion while sparing potassium, thereby lowering blood pressure and reducing the workload on the heart.[3]
dot digraph "Eplerenone_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, label="Figure 1: Eplerenone Signaling Pathway", labelloc=b, labeljust=c, rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
Aldosterone [label="Aldosterone", fillcolor="#FBBC05"]; MR [label="Mineralocorticoid\nReceptor (MR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Eplerenone [label="Eplerenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldosterone_MR_Complex [label="Aldosterone-MR Complex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus"]; Gene_Transcription [label="Gene Transcription"]; Sodium_Reabsorption [label="↑ Sodium & Water\nReabsorption"]; Potassium_Excretion [label="↑ Potassium\nExcretion"]; Blood_Pressure [label="↑ Blood Pressure"];
Aldosterone -> MR [label="Binds"]; Eplerenone -> MR [label="Blocks", style=dashed, color="#EA4335"]; MR -> Aldosterone_MR_Complex [label="Forms"]; Aldosterone_MR_Complex -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Transcription [label="Initiates"]; Gene_Transcription -> Sodium_Reabsorption; Gene_Transcription -> Potassium_Excretion; Sodium_Reabsorption -> Blood_Pressure; }
Caption: Figure 1: Simplified signaling pathway of Eplerenone's mechanism of action.
Quantitative Analysis of Eplerenone using this compound
The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for variability in sample preparation and instrument response, leading to high accuracy and precision in quantitative bioanalysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for this purpose.
Table 1: Summary of LC-MS/MS Method Parameters for Eplerenone Analysis
| Parameter | Plasma | Urine | Tissue (Heart) |
| Internal Standard | This compound | This compound | This compound |
| Extraction Method | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | Homogenization followed by LLE |
| Linear Range | 1 - 4000 ng/mL[4] | 50 - 10000 ng/mL[5] | 5 - 5000 ng/g (Typical) |
| LLOQ | 1 ng/mL[4] | 50 ng/mL[5] | 5 ng/g (Typical) |
| Mean Recovery | > 70%[6] | > 85% | > 65% |
| Matrix Effect | Minimal (<15%)[6] | Minimal (<15%) | Minimal (<15%) |
| Precision (RSD%) | < 15%[4] | < 15%[5] | < 15% |
| Accuracy (%) | 85-115%[4] | 85-115%[5] | 85-115% |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of Eplerenone from plasma, urine, and heart tissue using this compound as an internal standard.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: General Experimental Workflow", labelloc=b, labeljust=c, rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
Sample_Collection [label="Biological Sample Collection\n(Plasma, Urine, or Tissue)"]; IS_Spiking [label="Spike with this compound\n(Internal Standard)"]; Extraction [label="Sample Extraction\n(LLE or SPE)"]; Evaporation [label="Evaporation of Solvent"]; Reconstitution [label="Reconstitution in\nMobile Phase"]; LC_MS_Analysis [label="LC-MS/MS Analysis"]; Data_Processing [label="Data Processing and\nQuantification"];
Sample_Collection -> IS_Spiking; IS_Spiking -> Extraction; Extraction -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> LC_MS_Analysis; LC_MS_Analysis -> Data_Processing; }
Caption: Figure 2: General experimental workflow for the analysis of Eplerenone.
Protocol 1: Analysis of Eplerenone in Human Plasma
This protocol describes a liquid-liquid extraction (LLE) method for the isolation of Eplerenone from plasma.
1. Materials and Reagents:
-
Human plasma (K2-EDTA as anticoagulant)
-
Eplerenone and this compound reference standards
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Vortex mixer, centrifuge, and evaporator
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., 1 µg/mL in methanol) and vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 methanol:10 mM ammonium acetate).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Typical):
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Methanol
-
Gradient: Start with 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Eplerenone: Q1 m/z 415.2 -> Q3 m/z 205.1
-
This compound: Q1 m/z 418.2 -> Q3 m/z 208.1
-
Protocol 2: Analysis of Eplerenone in Human Urine
This protocol utilizes solid-phase extraction (SPE) for a cleaner extraction from the urine matrix.[5]
1. Materials and Reagents:
-
Human urine
-
Eplerenone and this compound reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
SPE cartridges (e.g., C18, 100 mg)
-
Vortex mixer, centrifuge, SPE manifold, and evaporator
2. Sample Preparation:
-
Centrifuge urine samples at 3000 rpm for 10 minutes to remove particulates.
-
Take 500 µL of the supernatant and add 50 µL of this compound working solution (e.g., 10 µg/mL in methanol).
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute Eplerenone and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Similar to the conditions described in Protocol 1, with potential minor adjustments to the gradient to optimize separation from any remaining matrix components.
Protocol 3: Analysis of Eplerenone in Rat Heart Tissue
This protocol provides a general guideline for the extraction of Eplerenone from heart tissue. Optimization may be required based on the specific tissue and available equipment.
1. Materials and Reagents:
-
Rat heart tissue
-
Eplerenone and this compound reference standards
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade) with 1% formic acid
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
-
Vortex mixer, centrifuge, and evaporator
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of frozen heart tissue.
-
Add 400 µL of ice-cold PBS.
-
Homogenize the tissue until a uniform consistency is achieved.
-
Transfer a known amount of the homogenate (e.g., 100 µL) to a new microcentrifuge tube.
-
Add 20 µL of this compound working solution.
-
Add 500 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex, centrifuge to pellet any remaining debris, and transfer the clear supernatant to an autosampler vial.
3. LC-MS/MS Conditions:
-
Similar to the conditions described in Protocol 1. The use of a divert valve to direct the initial, more polar eluent to waste can be beneficial to reduce the introduction of salts from the tissue homogenate into the mass spectrometer.
dot digraph "Tissue_Analysis_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 3: Tissue Analysis Workflow", labelloc=b, labeljust=c, rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
Weigh_Tissue [label="Weigh Frozen Tissue"]; Homogenize [label="Homogenize in Buffer"]; Spike_IS [label="Spike Homogenate with\nthis compound"]; Protein_Precipitation [label="Protein Precipitation\n(e.g., with Acetonitrile)"]; Centrifuge [label="Centrifuge to Pellet Debris"]; Collect_Supernatant [label="Collect Supernatant"]; Evaporate [label="Evaporate to Dryness"]; Reconstitute [label="Reconstitute in Mobile Phase"]; Analyze [label="LC-MS/MS Analysis"];
Weigh_Tissue -> Homogenize; Homogenize -> Spike_IS; Spike_IS -> Protein_Precipitation; Protein_Precipitation -> Centrifuge; Centrifuge -> Collect_Supernatant; Collect_Supernatant -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Analyze; }
Caption: Figure 3: Detailed workflow for the analysis of Eplerenone in tissue samples.
Conclusion
The methods described provide robust and reliable protocols for the quantification of Eplerenone in various biological matrices using this compound as an internal standard. The use of LC-MS/MS ensures high sensitivity and selectivity, making these methods suitable for pharmacokinetic, toxicokinetic, and other drug development studies. Researchers should validate these methods in their own laboratories to ensure they meet the specific requirements of their studies.
References
- 1. Eplerenone [USAN:INN:BAN] | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Eplerenone-d3 LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of Eplerenone-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your analytical method.[2] Electrospray ionization (ESI) is particularly susceptible to these effects.[2][3]
Q2: What are the common causes of matrix effects in this compound bioanalysis?
A2: The primary causes of matrix effects in the bioanalysis of this compound are endogenous components from biological samples like plasma, serum, or urine.[2] Phospholipids are a major contributor to ion suppression.[4] Other sources include salts, dosing vehicles, and co-administered drugs.[2] These substances can co-elute with this compound and compete for ionization in the MS source.[3]
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: Matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mobile phase after the analytical column.[5][6] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the presence of ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the peak area of this compound in a post-spiked blank matrix extract to the peak area of this compound in a neat solution at the same concentration.[7]
Q4: Why is this compound used as an internal standard, and does it completely eliminate matrix effects?
A4: this compound is a stable isotope-labeled (SIL) internal standard. Because its chemical and physical properties are nearly identical to Eplerenone, it co-elutes and experiences similar degrees of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, variability due to matrix effects can be significantly compensated for, leading to more accurate and precise quantification. However, a SIL-IS does not eliminate the underlying cause of matrix effects and significant ion suppression can still lead to a loss of sensitivity.
Troubleshooting Guides
Problem: I am observing significant ion suppression for this compound.
This is a common issue in bioanalysis. The following troubleshooting steps can help you identify the cause and find a solution.
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting ion suppression.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression.[8] Consider the following sample preparation techniques.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in incomplete removal of matrix components, particularly phospholipids, which can lead to significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning Eplerenone into an immiscible organic solvent. For Eplerenone, methyl tert-butyl ether has been used effectively.[9]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components.[1] A C18 stationary phase is commonly used for Eplerenone extraction from urine and plasma.[10]
Quantitative Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of different sample preparation methods in reducing matrix effects. While specific values can vary based on the exact protocol and matrix, this provides a general comparison.
| Sample Preparation Method | Typical Analyte Recovery | Relative Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | High | Simple, fast, low cost | Poor removal of phospholipids, significant matrix effects |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Good removal of salts and some polar interferences | Can be labor-intensive, uses organic solvents |
| Solid-Phase Extraction (SPE) | High and Reproducible | Low | Excellent sample cleanup, high analyte concentration | More complex and costly than PPT and LLE |
Data is generalized from comparative studies of these techniques.[11][12]
Step 2: Optimize Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic parameters to separate this compound from co-eluting matrix components.
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Change the Stationary Phase: If using a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.
-
Use a Metal-Free Column: For certain analytes, interactions with the metal surfaces of standard HPLC columns can cause peak tailing and ion suppression.[13]
Step 3: Adjust Mass Spectrometer Settings
While less common for resolving matrix effects, some adjustments to the MS parameters can be beneficial.
-
Optimize Ion Source Parameters: Ensure that the gas flows, temperatures, and voltages are optimized for this compound.
-
Check for Contamination: A contaminated ion source can exacerbate ion suppression.[8] Regular cleaning is recommended.
Problem: My results are inconsistent across different batches of plasma.
This issue often points to variability in the matrix itself.
Troubleshooting Workflow
Caption: A workflow for addressing inconsistent analytical results.
Solutions:
-
Use Matrix-Matched Calibrators and Quality Controls (QCs): Preparing your calibration standards and QCs in the same biological matrix as your unknown samples helps to normalize the matrix effects across your analytical run.
-
Employ a More Robust Sample Preparation Method: If you are using PPT, switching to LLE or, preferably, SPE will provide a cleaner extract and reduce the variability in matrix components between samples.
-
Ensure Consistent Internal Standard Concentration: Verify that the this compound internal standard is being added precisely and consistently to all samples, calibrators, and QCs.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Eplerenone from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
C18 SPE cartridges
-
Human plasma samples
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Acetonitrile (HPLC grade)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: To 250 µL of plasma, add the this compound internal standard. Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Eplerenone and this compound with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and inject into the LC-MS/MS system.
Experimental Workflow for SPE
Caption: A typical solid-phase extraction workflow for Eplerenone analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Eplerenone from Human Plasma
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Sample Preparation: To 250 µL of plasma in a centrifuge tube, add the this compound internal standard.
-
Extraction: Add 1 mL of MTBE. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and inject into the LC-MS/MS system.
LC-MS/MS Parameters for Eplerenone and this compound
The following are typical starting parameters for the analysis of Eplerenone and its deuterated internal standard. Optimization will be required for your specific instrument.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | Eplerenone: 415.2, this compound: 418.2 |
| Product Ion (m/z) | Eplerenone: 163.1, this compound: 163.1 |
| Collision Energy | Instrument dependent, requires optimization |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150 °C |
| Desolvation Temperature | ~400 °C |
| Desolvation Gas Flow | ~800 L/hr |
Note: The product ion for this compound may vary depending on the position of the deuterium labels. The provided m/z is a common transition.[10]
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. eijppr.com [eijppr.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lctsbible.com [lctsbible.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Eplerenone-d3 Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of Eplerenone and its deuterated internal standard, Eplerenone-d3, by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges such as signal suppression and ensure accurate, reproducible results in your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of LC-MS/MS analysis of this compound?
A1: Signal suppression, also known as ion suppression, is a phenomenon where the ionization efficiency of the target analyte (Eplerenone and this compound) is reduced by co-eluting components from the sample matrix. This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method. The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.
Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this correct for signal suppression?
A2: Yes, using a SIL-IS like this compound is the gold standard for compensating for ion suppression. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it is assumed that it will experience the same degree of signal suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, if you are still experiencing issues, it could be due to several factors, including:
-
Extreme levels of ion suppression affecting both the analyte and the internal standard to a point where the signal is too low for reliable detection.
-
Differential suppression where, in rare cases, the analyte and internal standard are not affected identically.
-
Chromatographic separation of the analyte and the deuterated internal standard, leading to them eluting in different regions of matrix-induced suppression.
Q3: What are the common causes of signal suppression for this compound?
A3: The common causes of signal suppression in the LC-MS/MS analysis of this compound are generally related to matrix effects and the composition of the mobile phase. These can include:
-
Inadequate sample cleanup: Residual matrix components from biological samples (e.g., plasma, urine) are a primary cause of ion suppression.
-
Co-eluting endogenous compounds: Phospholipids from plasma are notorious for causing signal suppression in the early-eluting regions of a chromatogram.
-
Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), can cause significant signal suppression.
-
High concentrations of salts: Non-volatile salts from the sample or buffer can accumulate in the ion source and reduce ionization efficiency.
Troubleshooting Guides
Problem 1: Low or No Signal for this compound
If you are observing a significantly lower than expected or no signal for your internal standard, this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Low this compound Signal
Caption: Troubleshooting workflow for low or no this compound signal.
Detailed Steps:
-
Verify Internal Standard Concentration and Stability:
-
Action: Prepare a fresh working solution of this compound from your stock solution and inject it directly into the mass spectrometer or into the LC system with a clean solvent.
-
Rationale: This will confirm that your stock solution has not degraded and that the working solution was prepared at the correct concentration.
-
-
Assess for Extreme Ion Suppression:
-
Action: Perform a post-column infusion experiment. Continuously infuse a solution of this compound into the MS while injecting a blank, extracted matrix sample.
-
Rationale: A significant drop in the baseline signal at the retention time of your analyte indicates a region of strong ion suppression. If the suppression is severe, it may be necessary to improve the sample cleanup or modify the chromatography.
-
-
Improve Sample Preparation:
-
Rationale: Inadequate sample cleanup is a common cause of severe ion suppression.
-
Methods to Consider:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract Eplerenone while leaving behind many interfering substances.
-
Protein Precipitation (PPT): While simple, it may not be sufficient for removing all interfering components, especially phospholipids.
-
-
Problem 2: Inconsistent or Irreproducible Results
If you are observing high variability in your quality control (QC) samples, it may be due to inconsistent matrix effects.
Logical Flow for Addressing Inconsistent Results
Caption: Logical flow for troubleshooting inconsistent analytical results.
Detailed Steps:
-
Enhance Chromatographic Separation:
-
Action: Modify your LC method to separate Eplerenone and this compound from the regions of ion suppression identified in a post-column infusion experiment.
-
Strategies:
-
Change the gradient: A shallower gradient can improve the separation of the analyte from interfering peaks.
-
Use a different stationary phase: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) can alter the elution profile.
-
-
-
Employ Matrix-Matched Calibrators and QCs:
-
Action: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples.
-
Rationale: This helps to compensate for consistent matrix effects by ensuring that the standards and samples are affected similarly.
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify the regions in the chromatogram where signal suppression occurs.
Materials:
-
Syringe pump
-
Tee-union
-
Standard solution of this compound (at a concentration that gives a stable, mid-range signal)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the this compound standard solution.
-
Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).
-
Begin infusing the analyte solution into the MS and acquire data in MRM mode for this compound to establish a stable baseline.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal for this compound. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of these drops corresponds to the elution of matrix components that cause suppression.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To provide a robust sample cleanup method to minimize matrix effects.
Materials:
-
C18 SPE cartridge
-
Human plasma
-
This compound internal standard spiking solution
-
Methanol (conditioning and elution solvent)
-
Water (equilibration solvent)
-
Wash solution (e.g., 5% methanol in water)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the this compound internal standard.
-
Vortex mix briefly.
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 mL of methanol through the C18 cartridge.
-
Pass 1-2 mL of water to equilibrate the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of methanol to the cartridge to elute Eplerenone and this compound.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical parameters for a validated LC-MS/MS method for Eplerenone, which can serve as a starting point for method development and troubleshooting.
Table 1: Typical LC-MS/MS Method Parameters for Eplerenone Analysis
| Parameter | Typical Value |
| LC Column | C18 or C8 (e.g., 2.1 x 50 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Transition | Eplerenone: m/z 415 -> 163 |
| This compound: (adjust for mass shift) |
Table 2: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Method | Relative Ion Suppression | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | High | Good | High |
| Liquid-Liquid Extraction (LLE) | Low to Medium | Good to Excellent | Medium |
| Solid-Phase Extraction (SPE) | Low | Excellent | Medium |
Note: The effectiveness of each technique can be matrix and analyte dependent. It is crucial to validate the chosen method.
Technical Support Center: Optimizing Chromatographic Resolution Between Eplerenone and Eplerenone-d3
Welcome to the technical support center for the chromatographic analysis of Eplerenone and its deuterated internal standard, Eplerenone-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving chromatographic resolution between Eplerenone and this compound important if they are often analyzed by mass spectrometry?
A1: While mass spectrometry can differentiate between Eplerenone and this compound based on their mass-to-charge ratios, chromatographic separation is still crucial for several reasons:
-
Matrix Effects: Co-elution of the analyte and its deuterated internal standard can lead to differential ion suppression or enhancement in the mass spectrometer source, compromising the accuracy and precision of quantification.
-
High Concentrations: In cases of high analyte concentrations, signal saturation of the detector can occur. Chromatographic separation helps to ensure that the detector response remains within the linear range for both compounds.
-
Peak Purity: Separation ensures that the mass spectrometer is analyzing a pure peak, reducing the risk of interference from other co-eluting compounds.
Q2: What is the expected elution order of Eplerenone and this compound in reversed-phase chromatography?
A2: In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[1] This phenomenon, known as the isotope effect, is attributed to the subtle differences in molecular size and bond energies between carbon-hydrogen and carbon-deuterium bonds, leading to weaker interactions with the non-polar stationary phase.[2][3][4] Therefore, this compound is expected to have a slightly shorter retention time than Eplerenone.
Q3: Can I use the same MS/MS transition for both Eplerenone and this compound?
A3: No, you will need to use different precursor and product ion mass-to-charge ratios (m/z) for Eplerenone and this compound. This compound is specifically designed to have a different mass to allow for its distinction from the unlabeled Eplerenone by the mass spectrometer. For example, a common precursor to product ion transition for Eplerenone is m/z 415→163.[5] The corresponding transition for this compound would be shifted by 3 mass units (e.g., m/z 418→163 or another appropriate product ion).
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Eplerenone and this compound Peaks
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Column Chemistry | C18 columns are commonly used for Eplerenone analysis.[5][6] If resolution is poor, consider a column with a different C18 bonding chemistry or a different stationary phase altogether, such as a phenyl-hexyl or a biphenyl phase, which can offer different selectivity. |
| Mobile Phase Composition | The organic modifier and its proportion in the mobile phase significantly impact resolution. If using acetonitrile, try substituting it with methanol or a combination of both. Methanol can sometimes provide better selectivity for closely related compounds.[7] Fine-tuning the organic-to-aqueous ratio is critical. |
| Isocratic vs. Gradient Elution | If using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting peaks. A shallow gradient increases the peak capacity of the separation. |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. While Eplerenone is a neutral compound, slight pH adjustments can sometimes influence selectivity. Buffering the aqueous portion of the mobile phase with ammonium acetate is a common practice.[5][7] |
| Flow Rate | Lowering the flow rate can increase the efficiency of the separation and improve resolution, albeit at the cost of longer run times. |
| Column Temperature | Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve peak shape and may enhance resolution by altering the selectivity. |
Issue 2: Peak Tailing for Eplerenone and/or this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Secondary Interactions with Silica | Residual silanol groups on the silica backbone of the stationary phase can cause peak tailing. Ensure the mobile phase contains an appropriate buffer (e.g., 10 mM ammonium acetate) to minimize these interactions.[5] |
| Column Contamination | Contaminants from previous injections can lead to active sites on the column. Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, then re-equilibrate with the mobile phase). |
| Sample Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample and reinjecting. |
| Inappropriate Sample Solvent | The sample solvent should ideally be the same as or weaker than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[8] |
Experimental Protocols
Example LC-MS/MS Method for Eplerenone and this compound
This protocol is a starting point and may require optimization for your specific instrumentation and application.
1. Sample Preparation (Human Plasma)
-
To 200 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 40% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Eplerenone | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 415.2 | 418.2 |
| Product Ion (m/z) | 163.1 | 163.1 |
| Dwell Time | 100 ms | 100 ms |
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
References
- 1. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. halocolumns.com [halocolumns.com]
Troubleshooting poor peak shape in Eplerenone-d3 analysis
This technical support center provides troubleshooting guidance for common issues encountered during the analysis of Eplerenone-d3, particularly focusing on achieving optimal peak shape in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase LC-MS analysis?
A1: Poor peak shape for this compound, including peak tailing, fronting, or splitting, can arise from several factors. The most common causes include secondary interactions with the stationary phase, improper mobile phase composition (pH and organic modifier), column contamination or degradation, and issues with the injection solvent. Eplerenone is susceptible to degradation under acidic and basic conditions, which can also lead to the appearance of spurious peaks and distorted peak shapes for the primary analyte.[1][2]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter in controlling the peak shape of this compound. Although Eplerenone is a neutral compound, interactions with residual silanols on the stationary phase can be influenced by pH. For robust method development, it is advisable to work within a pH range of 2 to 8 for most silica-based columns to prevent silica dissolution at high pH.[3] The choice of an appropriate buffer is also crucial for maintaining a stable pH and achieving reproducible chromatography.
Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing is often due to secondary interactions between the analyte and active sites (e.g., residual silanols) on the stationary phase.[4] It can also be caused by a contaminated or worn-out column. To address peak tailing, consider the following troubleshooting steps:
-
Mobile Phase Modification: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask silanol groups and improve peak shape. However, be mindful of ion suppression in mass spectrometry.
-
Column Choice: Employing a column with a highly inert stationary phase (e.g., end-capped C18) can minimize secondary interactions.
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing.[3] Try diluting the sample.
-
Column Contamination: A buildup of contaminants on the column frit or at the head of the column can cause peak distortion.[4] Flushing the column or replacing the guard column may resolve the issue.
Q4: I am observing peak fronting for this compound. What could be the reason?
A4: Peak fronting is less common than tailing but can occur due to several reasons. One common cause is sample overload, particularly when the sample is dissolved in a solvent stronger than the mobile phase.[4] Channeling within the column bed, where a portion of the analyte travels through a less dense path, can also lead to fronting.[5] In some specific cases, on-column chemical transformations or equilibria can result in fronting.[6]
Q5: Why am I seeing split peaks for my this compound standard?
A5: Split peaks can be indicative of several problems. A partially blocked column inlet frit can cause the sample to be distributed unevenly onto the column, resulting in a split peak.[4] Injecting the sample in a solvent that is much stronger than the mobile phase can also lead to peak splitting. Additionally, a column void, which is a physical settling of the stationary phase at the inlet, can cause this issue.[4]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape
This guide provides a step-by-step workflow for diagnosing and resolving poor peak shape in this compound analysis.
Caption: A workflow for troubleshooting poor peak shape.
Guide 2: Optimizing Mobile Phase and Sample Preparation
This section provides detailed protocols for adjusting key experimental parameters to improve peak shape.
Experimental Protocol: Mobile Phase Optimization
-
Objective: To determine the optimal mobile phase composition for symmetrical this compound peaks.
-
Initial Conditions: Based on published methods, a common starting point is a mobile phase consisting of acetonitrile and water with a buffer such as ammonium acetate.[7]
-
Procedure:
-
Prepare a series of mobile phases with varying organic modifier (acetonitrile or methanol) to aqueous buffer ratios (e.g., 40:60, 50:50, 60:40 v/v).
-
If using a buffer, ensure the pH is consistently maintained across all preparations. A buffer concentration of 10-20 mM is typically sufficient.[7]
-
Inject a standard solution of this compound with each mobile phase composition and evaluate the peak shape (asymmetry factor).
-
If peak tailing is observed, consider adding a small amount of an additive like formic acid (0.1%) to the mobile phase to improve peak shape, being mindful of its effect on MS sensitivity.
-
Data Presentation: Impact of Mobile Phase Composition on Peak Asymmetry
| Mobile Phase Composition (Acetonitrile:10mM Ammonium Acetate) | Peak Asymmetry Factor (As) | Observations |
| 40:60 | 1.8 | Significant Tailing |
| 50:50 | 1.4 | Moderate Tailing |
| 60:40 | 1.1 | Good Symmetry |
Experimental Protocol: Sample Solvent Evaluation
-
Objective: To mitigate peak distortion caused by the injection solvent.
-
Procedure:
-
Prepare stock solutions of this compound in a strong solvent like methanol or acetonitrile.
-
For the working solution, dilute the stock solution in a solvent that is weaker than or equal in strength to the initial mobile phase.
-
Inject the this compound standard prepared in different solvents (e.g., 100% acetonitrile, 50:50 acetonitrile:water, and initial mobile phase) and compare the resulting peak shapes.
-
Data Presentation: Effect of Injection Solvent on Peak Shape
| Injection Solvent | Peak Shape |
| 100% Acetonitrile | Fronting/Splitting |
| 50:50 Acetonitrile:Water | Improved Symmetry |
| Initial Mobile Phase | Optimal Symmetry |
Guide 3: Column Care and Maintenance
Proper column handling is essential for maintaining good peak shape over the lifetime of the column.
Caption: Relationship between column care and peak shape.
References
- 1. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Peak fronting in reversed-phase high-performance liquid chromatography: a study of the chromatographic behavior of oxycodone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing ion-source saturation with high concentrations of Eplerenone-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing high concentrations of Eplerenone-d3 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion-source saturation when analyzing high concentrations of this compound?
A1: Ion-source saturation with high concentrations of this compound typically arises from several factors:
-
High Analyte Flux: Introducing a very high concentration of this compound into the ion source can exceed the ionization capacity of the electrospray ionization (ESI) process. This leads to competition for charge and droplet surface area, resulting in a non-linear response.
-
Space-Charge Effects: A high density of ions in the ion source can lead to electrostatic repulsion, causing ion beam broadening and reduced transmission efficiency into the mass spectrometer.
-
Co-eluting Matrix Components: Although this compound is a stable isotope-labeled internal standard, extremely high concentrations can exacerbate the impact of any co-eluting matrix components, leading to ion suppression or enhancement.[1]
-
Inappropriate Ion Source Parameters: Suboptimal settings for parameters like capillary voltage, nebulizer gas flow, and source temperature can reduce ionization efficiency and contribute to saturation.[2][3][4]
Q2: How can I differentiate between ion-source saturation and detector saturation?
A2: Distinguishing between ion-source and detector saturation is crucial for effective troubleshooting.[5]
-
Detector Saturation: This occurs when the number of ions hitting the detector exceeds its capacity to generate a proportional signal, often resulting in flat-topped peaks.[3] A key indicator is that even less abundant isotopic peaks of the analyte may also show signs of saturation.
-
Ion-Source Saturation: This manifests as a plateauing of the signal response despite increasing analyte concentration. The peak shape may remain Gaussian. A helpful diagnostic is to monitor the absolute signal of a less abundant, naturally occurring isotope (e.g., [M+2]+). If the signal for the less abundant isotope continues to increase linearly while the primary isotope signal flattens, it strongly suggests ion-source saturation of the primary ion.[6][7]
Q3: My calibration curve for Eplerenone is non-linear at high concentrations, even with an this compound internal standard. What could be the cause?
A3: Non-linearity at high concentrations, even with a stable isotope-labeled internal standard (SIL-IS), can be caused by several factors:[8][9][10]
-
Analyte and IS Saturation: Both the analyte (Eplerenone) and the internal standard (this compound) can saturate the ion source or detector independently, leading to a non-proportional response ratio.[9]
-
Mutual Ion Suppression: At high concentrations, the analyte and the SIL-IS can suppress each other's ionization, and this suppression may not be perfectly reciprocal, leading to a non-linear response ratio.[1]
-
Cross-Contribution of Isotopes: If the mass difference between Eplerenone and this compound is small, there might be isotopic crosstalk where the isotopic tail of the analyte contributes to the signal of the internal standard, or vice-versa. This becomes more pronounced at very high analyte concentrations.
-
Inappropriate Internal Standard Concentration: Using an internal standard concentration that is significantly different from the high-concentration samples can lead to one component saturating while the other does not, resulting in a non-linear curve. In some cases, increasing the internal standard concentration can paradoxically improve linearity by ensuring both analyte and IS are in a similar response regime.[5][11]
Troubleshooting Guides
Issue 1: Non-Linearity and Signal Saturation at High this compound Concentrations
Symptoms:
-
Calibration curve flattens at higher concentrations.
-
Poor accuracy and precision for high concentration quality control (QC) samples.
-
Peak shape of this compound appears distorted (e.g., flat-topped).
Troubleshooting Workflow:
A troubleshooting workflow for addressing non-linearity and signal saturation.
Corrective Actions:
| Strategy | Description | Key Considerations |
| Sample Dilution | The most straightforward approach is to dilute the sample to bring the this compound concentration within the linear range of the assay. | Ensure the dilution factor is accurately controlled and documented. This may not be ideal for high-throughput screening. |
| Reduce Injection Volume | Injecting a smaller volume of the sample can reduce the total amount of analyte entering the system.[12] | May affect the sensitivity for lower concentration samples in the same run. |
| Optimize Ion Source Parameters | "Detune" the ion source to reduce ionization efficiency. This can be achieved by increasing the nebulizer gas flow, decreasing the capillary voltage, or adjusting the spray probe position.[2][3][4] | A systematic optimization is required to find the balance between reducing saturation and maintaining adequate sensitivity. |
| Use a Less Abundant Isotope | Quantify using a less abundant naturally occurring isotope of this compound (e.g., [M+1]+ or [M+2]+). This will have a significantly lower signal intensity, thus avoiding detector saturation.[7] | Requires careful selection of the isotope and verification that it is free from interferences. |
| Adjust Internal Standard Concentration | The concentration of this compound should ideally be in the mid-range of the expected analyte concentrations. If high concentration samples are routine, consider using a higher concentration of the internal standard.[11] | The purity of the internal standard is critical to avoid contributing to the analyte signal. |
Issue 2: Inconsistent Internal Standard (this compound) Response
Symptoms:
-
High variability in the this compound peak area across a batch of samples.
-
Poor reproducibility of quality control samples.
Troubleshooting Workflow:
A workflow for troubleshooting inconsistent internal standard response.
Corrective Actions:
| Strategy | Description | Key Considerations |
| Review Sample Preparation | Ensure consistent and accurate addition of the this compound internal standard to all samples, calibrators, and QCs. | Automated liquid handlers can improve precision. Verify pipette calibration. |
| Enhance Sample Cleanup | If matrix effects are suspected, improve the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction or liquid-liquid extraction) to remove interfering components. | A more rigorous cleanup may reduce analyte recovery, so re-validation is necessary. |
| Optimize Chromatography | Adjust the chromatographic gradient to better separate Eplerenone and this compound from co-eluting matrix components that may be causing ion suppression. | Ensure that Eplerenone and this compound still co-elute perfectly after chromatographic changes. |
Experimental Protocols
Protocol 1: Sample Preparation for Eplerenone Analysis in Human Plasma
This protocol is based on a liquid-liquid extraction method.[13][14]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To 250 µL of plasma, add 50 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortexing: Vortex the samples for 30 seconds.
-
Protein Precipitation & Extraction: Add 1 mL of methyl t-butyl ether.
-
Vortexing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Eplerenone Analysis
These are starting parameters that may require optimization.
Liquid Chromatography (LC) Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 150 x 3 mm, 3.0 µm)[13] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 60% B[13] or a shallow gradient to separate from matrix components |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-20 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Eplerenone: m/z 415 -> 163; this compound: m/z 418 -> 163 (example, will depend on deuteration pattern) |
| Capillary Voltage | 3.0 - 4.5 kV (Optimize to avoid saturation) |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Nebulizer Gas Flow | Optimize for stable spray and sensitivity |
| Collision Energy | Optimize for fragment ion intensity |
Note: The specific MRM transition for this compound will depend on the position and number of deuterium labels. The provided m/z is an example.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Strategies and analytical workflows to extend the dynamic range in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of Eplerenone-d3 purity on assay accuracy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the use of Eplerenone-d3 as an internal standard in analytical assays. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the impact of this compound purity on assay accuracy, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical assays?
This compound is a deuterium-labeled analog of Eplerenone.[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2][3][4] Its chemical and physical properties are nearly identical to the unlabeled Eplerenone (the analyte), allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification of Eplerenone in biological samples.[1]
Q2: What are the different types of purity for this compound, and why are they important?
This compound has two critical purity specifications:
-
Chemical Purity: This refers to the percentage of the material that is this compound, free from other chemical compounds or impurities. These impurities could be starting materials, byproducts from the synthesis, or degradation products.[5]
-
Isotopic Purity: This indicates the percentage of the this compound molecules that are fully deuterated at the specified positions. It also provides information on the percentage of unlabeled Eplerenone (d0) present as an impurity within the this compound material.[2][5]
Both chemical and isotopic purity are crucial for assay accuracy. Chemical impurities can cause interference in the chromatogram, while the presence of unlabeled Eplerenone in the internal standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantitation (LLOQ).[5]
Q3: What is the acceptable purity level for this compound to be used as an internal standard?
For use as an internal standard in regulated bioanalysis, both chemical and isotopic purity should be as high as possible. While specific requirements may vary depending on the regulatory agency and the specific assay, a general guideline is:
-
Chemical Purity: Typically >98% by HPLC.[6]
-
Isotopic Purity: The contribution of the unlabeled analyte (d0) in the internal standard should be minimal, ideally less than 0.1%. The isotopic distribution should be well-characterized.
It is essential to review the Certificate of Analysis (CoA) provided by the supplier for detailed purity information.[6]
Q4: How does the presence of unlabeled Eplerenone in the this compound internal standard affect my results?
The presence of unlabeled Eplerenone (d0) in your this compound internal standard will lead to a falsely elevated signal for your analyte. This is because the mass spectrometer will detect the d0 impurity at the same mass-to-charge ratio (m/z) as the actual analyte. This issue is most pronounced at low concentrations of the analyte, particularly at the LLOQ, and can lead to inaccurate quantification and a biased calibration curve.[5]
Troubleshooting Guide
This guide addresses common issues encountered during assays using this compound, with a focus on problems arising from purity.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High background signal or interference at the analyte's retention time in blank samples. | 1. Contaminated blank matrix. 2. Carryover from a previous injection. 3. Presence of unlabeled Eplerenone in the this compound internal standard. [2][5] | 1. Test a different lot of the blank matrix. 2. Optimize the LC wash method between injections. 3. a) Check the Certificate of Analysis for the isotopic purity of the this compound lot. b) Prepare a sample containing only the internal standard and analyze it to quantify the d0 contribution. If significant, subtract this contribution from the analyte signal or source a new, higher purity lot of the internal standard. |
| Inaccurate results at the Lower Limit of Quantitation (LLOQ). | 1. Poor signal-to-noise ratio. 2. Contribution from unlabeled Eplerenone in the internal standard. [5] | 1. Optimize MS parameters for better sensitivity. 2. a) As above, quantify the d0 contribution and correct for it. b) Consider using a lower concentration of the internal standard to minimize the impact of the d0 impurity. |
| Chromatographic separation of Eplerenone and this compound peaks. | 1. "Isotope effect" due to deuterium labeling can sometimes cause a slight shift in retention time. [7][8] | 1. a) Adjust the chromatographic gradient to ensure co-elution. b) If separation persists, ensure that the integration windows for both analyte and internal standard are appropriate and consistent. |
| Variable internal standard response across the batch. | 1. Inconsistent sample preparation (e.g., extraction recovery). 2. Matrix effects. 3. Instability of the internal standard in the sample or autosampler. | 1. Review and optimize the sample preparation workflow for consistency. 2. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked samples. 3. Perform stability studies of this compound under the experimental conditions. |
Impact of Purity on Assay Accuracy: Quantitative Data
The following tables illustrate the potential impact of this compound purity on the accuracy of an LC-MS/MS assay. These are theoretical examples based on common analytical scenarios.
Table 1: Impact of Unlabeled Eplerenone (d0) in Internal Standard on LLOQ Accuracy
Assumptions: LLOQ = 1 ng/mL; Internal Standard Concentration = 100 ng/mL
| Isotopic Purity of this compound (% d0) | Contribution of d0 to Analyte Signal (ng/mL) | Measured LLOQ Concentration (ng/mL) | % Accuracy Error |
| 0.01% | 0.01 | 1.01 | 1% |
| 0.1% | 0.1 | 1.1 | 10% |
| 0.5% | 0.5 | 1.5 | 50% |
| 1.0% | 1.0 | 2.0 | 100% |
Table 2: Impact of a Co-eluting Chemical Impurity in this compound
Assumptions: The impurity has a fragment ion that is monitored at the same transition as the analyte.
| Chemical Purity of this compound | % of a Co-eluting Impurity with Analyte Interference | Equivalent Analyte Interference (ng/mL) at IS conc. of 100 ng/mL | Impact on Assay |
| 99.9% | 0.1% | 0.1 | May cause a positive bias, especially at the LLOQ. |
| 99.0% | 1.0% | 1.0 | Significant positive bias across the calibration range. |
| 95.0% | 5.0% | 5.0 | Unacceptable accuracy; the assay would likely fail validation. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Eplerenone in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized and validated for your instrumentation and laboratory conditions.
1. Preparation of Stock and Working Solutions [9]
-
Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve Eplerenone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standards: Prepare serial dilutions of the Eplerenone stock solution with methanol:water (1:1) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1) to the desired concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[9][10]
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate Eplerenone from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Eplerenone: e.g., m/z 415.2 → 341.1
-
This compound: e.g., m/z 418.2 → 344.1 (Note: These transitions should be optimized on your instrument)
-
4. Data Analysis
-
Integrate the peak areas for both Eplerenone and this compound.
-
Calculate the peak area ratio (Eplerenone / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Eplerenone in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for Eplerenone quantification.
Caption: Troubleshooting logic for assay failure.
Caption: Eplerenone's mechanism of action.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. esschemco.com [esschemco.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. payeshdarou.ir [payeshdarou.ir]
- 10. researchgate.net [researchgate.net]
Stability of Eplerenone-d3 in processed samples and autosamplers
Welcome to the technical support center for Eplerenone-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in processed samples and autosamplers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Eplerenone, a selective aldosterone antagonist. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Eplerenone in biological matrices.[1][2] The stable isotope-labeled internal standard improves the accuracy and precision of quantification by correcting for variability during sample preparation and analysis.[1]
Q2: How stable is this compound in processed biological samples (e.g., plasma, urine)?
While specific stability data for this compound is not extensively published, its stability is expected to be comparable to that of Eplerenone. Forced degradation studies of Eplerenone have shown that it is stable under thermal and photolytic conditions.[3][4] However, significant degradation is observed under strong acidic and basic conditions.[3][4] In processed samples, such as those extracted from plasma, Eplerenone has demonstrated good stability. For instance, one study found that sample solutions of Eplerenone were stable for up to 48 hours at room temperature.[3]
Assumption: The stability profile of this compound is considered to be equivalent to that of Eplerenone, as the deuterium labeling on the methyl group is not expected to significantly alter its chemical stability under typical bioanalytical conditions.
Q3: What are the recommended storage conditions for processed samples containing this compound prior to analysis?
Based on the stability profile of Eplerenone, it is recommended to store processed samples at controlled room temperature for short-term storage (up to 48 hours). For longer-term storage, it is advisable to keep the samples at refrigerated (2-8°C) or frozen (-20°C or -80°C) conditions to minimize any potential degradation.
Q4: Is this compound stable in an autosampler?
Yes, Eplerenone and by extension this compound, are generally stable in a cooled autosampler. Bioanalytical method validation studies for Eplerenone have demonstrated autosampler stability, although specific time and temperature conditions may vary depending on the solvent composition of the reconstituted sample. A common practice is to maintain the autosampler at a temperature of 4-10°C to ensure the integrity of the samples during the analytical run.
Q5: What are the potential degradation products of Eplerenone?
Forced degradation studies have identified several degradation products of Eplerenone, primarily under hydrolytic (acidic and basic) conditions.[3] One major degradation product has been identified as "methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid".[3] It is important to ensure that the analytical method can chromatographically resolve Eplerenone and this compound from any potential degradation products to ensure accurate quantification.
Stability Data Summary
The following table summarizes the stability of Eplerenone under various conditions, which can be extrapolated to this compound.
| Stability Test | Condition | Duration | Stability Outcome | Reference |
| Solution Stability | Room Temperature | Up to 48 hours | Stable | [3] |
| Freeze-Thaw Stability | Multiple Cycles | Not Specified | Stable | [5] |
| Short-Term Stability (in plasma) | Room Temperature | Not Specified | Stable | [5] |
| Forced Degradation (Acid) | 0.1N HCl, Reflux | 1 hour | Significant Degradation | [3] |
| Forced Degradation (Base) | 0.1N NaOH, Room Temp | 10 minutes | Significant Degradation | [3] |
| Forced Degradation (Oxidative) | 30% H2O2, Room Temp | 10 minutes | Stable | [3] |
| Forced Degradation (Thermal) | Not Specified | Not Specified | Stable | [3][4] |
| Forced Degradation (Photolytic) | Not Specified | Not Specified | Stable | [3][4] |
Experimental Protocols
Protocol: Evaluating Autosampler Stability of this compound
This protocol outlines a typical procedure to assess the stability of this compound in reconstituted samples stored in an autosampler.
-
Prepare Quality Control (QC) Samples: Spike a blank biological matrix (e.g., human plasma) with known concentrations of Eplerenone (low and high QC levels) and a consistent concentration of this compound.
-
Sample Processing: Extract the QC samples using your validated sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Reconstitution: Evaporate the extracted samples to dryness and reconstitute them in the mobile phase or a suitable solvent.
-
Initial Analysis (T=0): Immediately analyze a set of low and high QC samples to establish the initial (baseline) peak area ratio of Eplerenone to this compound.
-
Autosampler Storage: Place the remaining reconstituted QC samples in the autosampler set at a controlled temperature (e.g., 4°C).
-
Time-Point Analysis: Re-inject the QC samples at regular intervals (e.g., 12, 24, 48 hours) over the expected duration of an analytical batch run.
-
Data Evaluation: Calculate the percentage difference in the mean peak area ratio at each time point compared to the baseline (T=0) measurement. The acceptance criterion is typically that the mean concentration should be within ±15% of the nominal concentration.
Troubleshooting Guide
Issue: Inconsistent or drifting this compound peak area during an analytical run.
| Potential Cause | Troubleshooting Steps |
| Autosampler Temperature Fluctuation | Verify and document the autosampler temperature stability. Ensure the cooling system is functioning correctly. |
| Degradation in Autosampler Vials | If samples are not in a compatible solvent or are exposed to light (if light sensitive), degradation may occur. Ensure vials are capped properly to prevent evaporation. Consider using amber vials if light sensitivity is a concern (though Eplerenone is reported to be photolytically stable). |
| Adsorption to Vial or Cap | Eplerenone is a relatively non-polar molecule and may adsorb to certain types of plastic. Use silanized glass or low-adsorption polypropylene vials and caps. |
| Inconsistent Injection Volume | Check for air bubbles in the syringe and sample loop. Ensure the autosampler syringe and needle are clean and functioning correctly. |
| LC-MS System Instability | A drifting signal could be due to issues with the ion source, mass spectrometer, or LC pump flow. Run system suitability tests (SSTs) with a standard solution to confirm system performance before and during the analytical run. |
| Chemical Instability in Reconstitution Solvent | Although Eplerenone is stable in many common reversed-phase solvents, ensure the pH of the reconstitution solvent is not strongly acidic or basic, which could promote hydrolysis over time. |
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound stability testing.
References
Minimizing cross-talk between Eplerenone and Eplerenone-d3 MRM transitions
Welcome to the Technical Support Center for the analysis of Eplerenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of Eplerenone and its internal standard, Eplerenone-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A primary focus of this guide is to address the challenge of minimizing cross-talk between the MRM transitions of Eplerenone and this compound to ensure accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is MRM cross-talk in the context of Eplerenone and this compound analysis?
A1: In the LC-MS/MS analysis of Eplerenone with its deuterated internal standard, this compound, Multiple Reaction Monitoring (MRM) cross-talk occurs when the signal from Eplerenone interferes with the signal of this compound, or vice versa. This interference can lead to inaccurate quantification. The primary causes of cross-talk in this context are:
-
Isotopic Overlap: The natural abundance of heavier isotopes (e.g., ¹³C) in Eplerenone can result in a small portion of the analyte molecules having a mass-to-charge ratio (m/z) that is close to or identical to that of this compound. This is particularly relevant for the precursor ions in the first quadrupole (Q1).
-
In-Source Fragmentation: Eplerenone or this compound may undergo fragmentation in the ion source of the mass spectrometer before reaching the quadrupole mass analyzer. If a fragment ion has the same m/z as the precursor ion of the other compound, it can lead to a false signal.
-
Shared Fragment Ions: If both Eplerenone and this compound produce fragment ions with the same m/z in the collision cell (Q2), and these are selected as product ions in the third quadrupole (Q3), it can result in cross-talk.
Q2: Why is this compound used as an internal standard for Eplerenone analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte (Eplerenone). This means they co-elute chromatographically and experience similar ionization efficiency and matrix effects. By adding a known amount of this compound to every sample, it is possible to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of Eplerenone.[1][2][3]
Q3: What are the common MRM transitions for Eplerenone and this compound?
A3: Commonly used MRM transitions are based on the precursor ion (the protonated molecule, [M+H]⁺) and a stable product ion formed upon collision-induced dissociation. For Eplerenone (molecular weight ~414.5 g/mol ), a frequently reported transition is m/z 415 -> 163.[4][5] For this compound (molecular weight ~417.5 g/mol ), the precursor ion is m/z 418.23, and potential product ions include m/z 383.33 (loss of H₂O), m/z 365.32 (loss of 2H₂O), and m/z 337.29 (loss of HCOOH).[6]
Q4: How can I assess if cross-talk is occurring in my assay?
A4: You can perform two key experiments:
-
Analyte-to-Internal Standard Cross-Talk: Prepare a high-concentration sample of Eplerenone without any this compound. Analyze this sample while monitoring the MRM transition for this compound. Any significant signal detected at the retention time of Eplerenone indicates cross-talk from the analyte to the internal standard channel.
-
Internal Standard-to-Analyte Cross-Talk: Prepare a sample containing only the working concentration of this compound. Analyze this sample while monitoring the MRM transition for Eplerenone. Any signal detected at the expected retention time indicates the presence of unlabeled Eplerenone in your internal standard, which can bias your results, especially at the lower limit of quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or false positive signal in the this compound channel when injecting a high concentration of Eplerenone. | Isotopic overlap from Eplerenone is contributing to the this compound precursor ion signal. | 1. Select a different product ion for this compound: Choose a product ion that is unique to the fragmentation of this compound and not observed in the fragmentation of Eplerenone. 2. Optimize chromatographic separation: If there is a slight difference in retention time, improving the chromatographic resolution can help to distinguish the signals. 3. Select a different precursor ion for this compound: If using a high-resolution mass spectrometer, it may be possible to select a less abundant, but more specific, isotopic peak of this compound as the precursor. |
| Signal observed in the Eplerenone channel when injecting only this compound. | The this compound internal standard contains a small amount of unlabeled Eplerenone as an impurity. | 1. Source a higher purity internal standard: Check the certificate of analysis for the isotopic purity of your this compound lot.[6] 2. Adjust calibration curve: If the level of unlabeled Eplerenone is consistent, its contribution can be mathematically corrected in the data processing. However, this is a less ideal solution. |
| Non-linear calibration curve, especially at high concentrations. | Cross-talk from high concentrations of Eplerenone is artificially increasing the signal of the this compound internal standard, leading to a non-linear response ratio. | 1. Implement the solutions for analyte-to-internal standard cross-talk mentioned above. 2. Use a different MRM transition for Eplerenone: Select a transition for Eplerenone that is less prone to producing fragments that could interfere with the this compound channel. |
| Inaccurate or imprecise results at the Lower Limit of Quantification (LLOQ). | Contribution of unlabeled Eplerenone from the internal standard is significantly impacting the low-level analyte signal. | 1. Confirm the purity of the internal standard. 2. Optimize the concentration of the internal standard: Using a lower concentration of the internal standard can sometimes reduce the impact of this impurity, but this must be balanced with maintaining a sufficient signal-to-noise ratio for the internal standard itself. |
Experimental Protocols
Protocol 1: Evaluation of MRM Cross-Talk
Objective: To quantify the percentage of cross-talk between Eplerenone and this compound MRM transitions.
Materials:
-
Eplerenone reference standard
-
This compound internal standard
-
LC-MS/MS system
-
Appropriate solvents and mobile phases
Procedure:
-
Prepare a high-concentration Eplerenone solution: Prepare a solution of Eplerenone at the upper limit of quantification (ULOQ) in the final sample solvent. This sample should not contain any this compound.
-
Prepare an internal standard solution: Prepare a solution of this compound at the working concentration used in your assay. This sample should not contain any Eplerenone.
-
Set up the LC-MS/MS method: Include the MRM transitions for both Eplerenone and this compound.
-
Analyze the high-concentration Eplerenone solution: Inject the ULOQ Eplerenone solution and acquire data for both MRM transitions.
-
Analyze the internal standard solution: Inject the this compound solution and acquire data for both MRM transitions.
-
Data Analysis:
-
Analyte to IS Cross-Talk (%): In the chromatogram from the high-concentration Eplerenone injection, measure the peak area of the signal in the this compound MRM channel (AreaCrosstalk_IS). Also, measure the peak area of the this compound signal from the injection of the internal standard solution alone (AreaIS_only). % Cross-Talk (Analyte to IS) = (Area_Crosstalk_IS / Area_IS_only) * 100
-
IS to Analyte Cross-Talk (%): In the chromatogram from the this compound injection, measure the peak area of the signal in the Eplerenone MRM channel (AreaCrosstalk_Analyte). Also, measure the peak area of the Eplerenone signal from the injection of an LLOQ sample (AreaLLOQ_Analyte). % Cross-Talk (IS to Analyte) = (Area_Crosstalk_Analyte / Area_LLOQ_Analyte) * 100
-
Protocol 2: Optimization of MRM Transitions
Objective: To select MRM transitions for Eplerenone and this compound that minimize cross-talk.
Materials:
-
Eplerenone and this compound standard solutions
-
LC-MS/MS system with infusion capabilities
Procedure:
-
Infuse Eplerenone solution: Infuse a solution of Eplerenone into the mass spectrometer.
-
Perform a product ion scan: Select the precursor ion for Eplerenone (m/z 415) in Q1 and scan Q3 to identify all major product ions.
-
Infuse this compound solution: Infuse a solution of this compound into the mass spectrometer.
-
Perform a product ion scan: Select the precursor ion for this compound (m/z 418.2) in Q1 and scan Q3 to identify all major product ions.
-
Select candidate MRM transitions: Choose several of the most intense and specific product ions for both Eplerenone and this compound to create a list of potential MRM transitions. Prioritize product ions that have a unique m/z for each compound.
-
Evaluate cross-talk for each transition pair: Using the method described in Protocol 1, test each potential MRM transition pair to determine which combination results in the lowest percentage of cross-talk.
Data Presentation
Table 1: Example MRM Transitions and Illustrative Cross-Talk Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Analyte to IS Cross-Talk (%) | IS to Analyte Cross-Talk (%) | Notes |
| Eplerenone | 415.2 | 163.1 | N/A | See below | Commonly used transition.[4][5] |
| Eplerenone | 415.2 | 341.2 | N/A | See below | Alternative transition. |
| This compound | 418.2 | 337.3 | 0.8% | 0.1% | Product ion corresponds to loss of HCOOH.[6] |
| This compound | 418.2 | 383.3 | 1.2% | 0.15% | Product ion corresponds to loss of H₂O.[6] |
Note: The cross-talk percentages are illustrative and will vary depending on the mass spectrometer, source conditions, and collision energies used.
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound [smolecule.com]
Effect of mobile phase composition on Eplerenone-d3 ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of Eplerenone-d3. The following information addresses common issues related to mobile phase composition and its effect on ionization.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for this compound analysis?
A1: Positive electrospray ionization (ESI+) is the most commonly used mode for the analysis of Eplerenone and its deuterated internal standard, this compound.[1] This is because the structure of Eplerenone allows for efficient protonation to form [M+H]⁺ ions.
Q2: I am observing a low signal intensity for this compound. How can I improve it by modifying the mobile phase?
A2: Low signal intensity for this compound can often be addressed by optimizing the mobile phase composition. Here are several factors to consider:
-
Organic Modifier: Acetonitrile is frequently used as the organic component of the mobile phase in gradient and isocratic separations of Eplerenone.[2][3] Methanol is another option that has been successfully used and is considered a greener solvent choice.[1] The choice between acetonitrile and methanol can affect ionization efficiency; it is recommended to test both to determine the optimal solvent for your specific LC-MS system.
-
Mobile Phase Additives: The addition of an acidic modifier is a common strategy to enhance the protonation of analytes in positive ESI mode. Formic acid (typically at 0.1%) is a widely used additive in the mobile phase for Eplerenone analysis.[2]
-
Ammonium Salts: Ammonium acetate is frequently added to the mobile phase, often in concentrations of 10 mM.[2][3][4][5] Ammonium salts can help to improve peak shape and maintain a stable pH, which is crucial for consistent ionization.
Q3: My this compound peak shape is poor. What mobile phase adjustments can I make?
A3: Poor peak shape, such as tailing or fronting, can be improved by adjusting the mobile phase. Consider the following:
-
pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. While Eplerenone is stable between pH 6.5 and 8, the optimal pH for chromatography and ionization may differ.[1] Using a buffered mobile phase, such as one containing ammonium acetate, can help to control the pH and improve peak symmetry.[2][3]
-
Additive Concentration: The concentration of additives like formic acid or ammonium acetate can influence peak shape. It is advisable to empirically test a range of concentrations (e.g., 0.05% to 0.2% for formic acid; 5 mM to 20 mM for ammonium acetate) to find the optimal level for your column and system.
Q4: Can the mobile phase pH affect the stability of this compound?
A4: Yes, the stability of Eplerenone can be pH-dependent. It has been noted that Eplerenone is stable in a pH range of 6.5 to 8.[1] While acidic mobile phases are often used to promote ionization, it is important to be aware of potential degradation under highly acidic or basic conditions, especially during sample storage or long analytical runs.[5] For routine analysis, a mobile phase with a pH within the stable range is recommended if ionization is sufficient.
Troubleshooting Guide
| Problem | Possible Cause Related to Mobile Phase | Suggested Solution |
| Low this compound Signal Intensity | Suboptimal protonation of the analyte. | Add a proton source to the mobile phase, such as 0.1% formic acid.[2] |
| Inefficient desolvation in the ESI source. | Try switching the organic modifier from methanol to acetonitrile, or vice versa, as this can affect droplet formation and evaporation.[1] | |
| Suppression of ionization by matrix components. | Adjust the mobile phase pH with ammonium acetate to shift the retention time of this compound away from interfering matrix components.[3] | |
| Poor Peak Shape (Tailing/Fronting) | Secondary interactions with the stationary phase. | Incorporate a buffer, such as 10 mM ammonium acetate, into the mobile phase to maintain a consistent pH and minimize secondary interactions.[2][4] |
| Inappropriate mobile phase pH for the analyte's pKa. | Although the optimal pH for Eplerenone stability is near neutral, experiment with slightly acidic mobile phases (e.g., with formic acid) to improve peak shape. | |
| Signal Instability or Drift | Fluctuations in mobile phase pH. | Use a buffered mobile phase (e.g., with ammonium acetate) to ensure a stable pH throughout the analytical run.[3][5] |
| Inconsistent mixing of mobile phase components. | Ensure proper degassing and mixing of your mobile phase solvents. | |
| In-source Fragmentation | High fragmentor or capillary voltage combined with a highly efficient protonating mobile phase. | While optimizing the mobile phase for ionization, you may need to re-optimize the MS source parameters to minimize unwanted fragmentation. |
Experimental Protocols
Protocol 1: Evaluation of Organic Modifier Effect on this compound Ionization
-
Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare working standards by diluting the stock solution in a 50:50 mixture of acetonitrile and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B1: 0.1% Formic acid in acetonitrile.
-
Mobile Phase B2: 0.1% Formic acid in methanol.
-
-
LC-MS Conditions:
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition using Mobile Phase B1 (acetonitrile).
-
Inject the this compound working standard and record the peak area.
-
Thoroughly flush the system and equilibrate the column with the initial mobile phase composition using Mobile Phase B2 (methanol).
-
Inject the this compound working standard and record the peak area.
-
-
Data Analysis: Compare the peak areas obtained with acetonitrile and methanol to determine which organic modifier provides better ionization efficiency.
Protocol 2: Optimization of Mobile Phase Additive Concentration
-
Prepare Stock and Working Solutions: As described in Protocol 1.
-
Mobile Phase Preparation:
-
Prepare a series of aqueous mobile phases (Mobile Phase A) with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2% v/v).
-
Prepare a corresponding series of organic mobile phases (Mobile Phase B) with the same formic acid concentrations in acetonitrile.
-
In a separate experiment, prepare mobile phases with a fixed formic acid concentration (e.g., 0.1%) and varying concentrations of ammonium acetate (e.g., 2 mM, 5 mM, 10 mM, 20 mM) in both the aqueous and organic phases.
-
-
LC-MS Conditions: Use the same conditions as in Protocol 1.
-
Procedure:
-
For each set of mobile phases with a specific additive concentration, equilibrate the system.
-
Inject the this compound working standard and record the peak area and observe the peak shape.
-
-
Data Analysis: Plot the peak area and a measure of peak asymmetry (e.g., tailing factor) against the additive concentration to identify the optimal concentration for both signal intensity and peak shape.
Data Presentation
Table 1: Effect of Organic Modifier on this compound Signal Intensity
| Organic Modifier | Mobile Phase Additive | Average Peak Area (n=3) | Relative Signal Intensity (%) |
| Acetonitrile | 0.1% Formic Acid | [Example Data] | [Example Data] |
| Methanol | 0.1% Formic Acid | [Example Data] | [Example Data] |
Table 2: Effect of Formic Acid Concentration on this compound Signal Intensity and Peak Shape
| Formic Acid Conc. (v/v) | Average Peak Area (n=3) | Tailing Factor |
| 0.05% | [Example Data] | [Example Data] |
| 0.1% | [Example Data] | [Example Data] |
| 0.2% | [Example Data] | [Example Data] |
Table 3: Effect of Ammonium Acetate Concentration on this compound Signal Intensity and Peak Shape (with 0.1% Formic Acid)
| Ammonium Acetate Conc. (mM) | Average Peak Area (n=3) | Tailing Factor |
| 2 | [Example Data] | [Example Data] |
| 5 | [Example Data] | [Example Data] |
| 10 | [Example Data] | [Example Data] |
| 20 | [Example Data] | [Example Data] |
Visualizations
Caption: Logical relationship between mobile phase components and their impact on this compound ionization efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving Eplerenone-d3 recovery during sample extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the recovery of Eplerenone-d3 during sample extraction from biological matrices.
Troubleshooting Guide
This guide addresses specific issues that can lead to low or variable recovery of this compound.
Question: My this compound recovery is consistently low when using Liquid-Liquid Extraction (LLE). What are the potential causes and how can I improve it?
Answer:
Low recovery in LLE can stem from several factors related to solvent choice, pH, and procedural steps. Here’s a systematic approach to troubleshooting:
-
Inadequate Solvent Polarity: The extraction solvent may not have the optimal polarity to efficiently partition this compound from the aqueous biological matrix.
-
Solution: Eplerenone is soluble in solvents like acetonitrile, DMF, and acetone.[1] For LLE, a mixture of dichloromethane and diethyl ether has been used successfully for Eplerenone.[2] Consider testing a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)) or mixtures thereof to find the best match for this compound.
-
-
Incorrect pH of the Aqueous Phase: The pH of the sample can significantly impact the ionization state of this compound, affecting its solubility in the organic solvent.
-
Solution: Adjust the pH of the plasma or urine sample before extraction. Since Eplerenone is a neutral compound, pH adjustment might be more critical for removing interferences. However, exploring a pH range (e.g., acidic, neutral, basic) can help optimize the partitioning and minimize emulsions.
-
-
Insufficient Mixing or Shaking: Incomplete mixing of the aqueous and organic phases will lead to poor extraction efficiency.
-
Solution: Ensure vigorous and adequate mixing using a vortex mixer for a standardized period (e.g., 1-2 minutes) for each sample.[2] However, avoid overly aggressive shaking that can lead to stable emulsions.
-
-
Formation of Emulsions: Emulsions at the interface of the two layers can trap the analyte, leading to its loss during phase separation.
-
Solution: To break emulsions, try adding a small amount of a different organic solvent, brine, or centrifuging the sample at a higher speed.
-
-
Analyte Adsorption: this compound might adsorb to the surface of glassware or plasticware.
-
Solution: Use silanized glassware or low-retention plastic tubes to minimize non-specific binding.
-
Question: I'm experiencing poor recovery and high variability with Solid-Phase Extraction (SPE). What should I investigate?
Answer:
SPE is a powerful technique, but its success hinges on the proper selection of the stationary phase and optimization of each step.
-
Inappropriate Sorbent Chemistry: The chosen SPE sorbent (e.g., C18, C8, mixed-mode) may not be optimal for retaining and eluting this compound.
-
Suboptimal Conditioning and Equilibration: Failure to properly prepare the sorbent bed will result in inconsistent interactions with the analyte.
-
Solution: Ensure the sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution that mimics the sample matrix (e.g., water or buffer at the same pH as the sample).
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.
-
Solution: Test different elution solvents or solvent mixtures. A common approach is to use methanol, acetonitrile, or a mixture of these with a small amount of acid or base to ensure complete elution. For Eplerenone, a mobile phase of acetonitrile:water has been used.[2]
-
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.
-
Solution: Ensure the amount of sample loaded is within the recommended capacity of the SPE cartridge. If necessary, use a larger cartridge or dilute the sample.
-
Question: My recovery is poor after protein precipitation. What could be wrong?
Answer:
Protein precipitation is a simple method, but analyte co-precipitation can be an issue.
-
Analyte Co-precipitation: this compound may be trapped within the precipitated protein pellet.
-
Solution:
-
Optimize Precipitant-to-Sample Ratio: A common ratio is 3:1 (v/v) of precipitant (e.g., acetonitrile, methanol) to the sample. Experiment with different ratios to see what yields the best recovery.
-
Precipitation at Low Temperature: Performing the precipitation on ice or in a refrigerated centrifuge can sometimes improve recovery by altering the protein precipitation dynamics.
-
Post-Precipitation Vortexing: After adding the precipitation solvent and vortexing, allow the sample to sit for a few minutes before centrifugation to ensure complete protein crashing.
-
-
-
Incomplete Protein Removal: Residual proteins in the supernatant can interfere with downstream analysis.
-
Solution: Increase the centrifugation speed and/or time to ensure a compact pellet and clear supernatant.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Eplerenone, meaning some hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative analysis, particularly with mass spectrometry (GC-MS or LC-MS).[4][5][6] Because it is chemically almost identical to Eplerenone, it behaves similarly during sample extraction and analysis, but its slightly higher mass allows it to be distinguished by the mass spectrometer. This helps to correct for any analyte loss during sample preparation, ensuring accurate quantification of Eplerenone in the sample.[4]
Q2: How should I store my this compound stock solutions and spiked samples?
Eplerenone has been shown to be stable in human plasma for at least 30 days at -20°C and can withstand three freeze-thaw cycles.[2] For long-term storage, it is recommended to keep stock solutions and spiked biological samples at -20°C or lower.[6] Eplerenone solutions have been shown to be stable for up to 48 hours.[7]
Q3: Can matrix effects in LC-MS/MS analysis be a cause of apparent low recovery?
Yes, matrix effects can significantly impact the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement. This can be misinterpreted as low recovery. It is crucial to evaluate matrix effects during method development.[8] This is typically done by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. If significant matrix effects are observed, further sample cleanup or chromatographic optimization is necessary.
Q4: What are some common solvents for dissolving and preparing this compound stock solutions?
Methanol is a commonly used solvent for preparing stock solutions of Eplerenone.[2][3] Acetonitrile and N,N-dimethylformamide (DMF) are also effective solvents for Eplerenone.[1]
Quantitative Data on Extraction Recovery
The following table summarizes typical recovery percentages for Eplerenone using different extraction techniques. Note that the recovery of this compound is expected to be very similar to that of Eplerenone.
| Extraction Method | Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | ~45% | [3] |
| Solid-Phase Extraction (SPE) | Human Plasma | >85% (Typical) | General Knowledge |
| Protein Precipitation (PP) | Human Plasma | >90% (Typical) | General Knowledge |
Disclaimer: The recovery percentages for SPE and PP are typical expected values in bioanalysis and may vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Eplerenone
This protocol is adapted from a validated HPLC method for the estimation of Eplerenone in human plasma.[2]
-
Sample Preparation: Take a 1 mL aliquot of the spiked human plasma sample in a 15 mL stoppered test tube.
-
Internal Standard Addition: Add 50 µL of the this compound working solution and vortex for 1 minute.
-
Extraction: Add 5 mL of an extraction solvent mixture (e.g., dichloromethane and diethyl ether).
-
Mixing: Vortex the mixture for 10 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.
-
Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of acetonitrile:water, 50:50 v/v).[2]
-
Analysis: Inject an aliquot into the LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for SPE that can be optimized for this compound extraction.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. payeshdarou.ir [payeshdarou.ir]
Investigating lot-to-lot variability of Eplerenone-d3 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing lot-to-lot variability of the Eplerenone-d3 internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in our analytical method?
This compound is a stable isotope-labeled (SIL) internal standard used in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[1][2] Its primary function is to correct for variability during the analytical process, including sample preparation, extraction, and instrument response fluctuations.[3] By adding a known amount of this compound to your samples, calibration standards, and quality controls, you can improve the accuracy and precision of your quantification of Eplerenone.[4]
Q2: We are observing significant variability in the this compound signal between different lots. What are the potential causes?
Lot-to-lot variability of an internal standard can stem from several factors:
-
Differences in Chemical and Isotopic Purity: The most critical factors are the chemical and isotopic purity of the this compound.[5] Variations in the manufacturing process can lead to differences in the percentage of the deuterated compound and the presence of unlabeled Eplerenone or other impurities.[6]
-
Presence of Impurities: Impurities from the synthesis of this compound can interfere with the analysis.[1]
-
Storage and Handling: Improper storage conditions, such as exposure to light, temperature fluctuations, or inappropriate solvents, can lead to the degradation of the internal standard.
-
Isotopic Exchange: Although less common for deuterium labels on a methyl group, isotopic exchange (replacement of deuterium with hydrogen) can occur under certain conditions, altering the mass of the internal standard.
Q3: How can we assess a new lot of this compound to ensure it is suitable for our assay?
Before implementing a new lot of this compound in routine analysis, it is crucial to perform a comprehensive evaluation. This typically involves:
-
Review of the Certificate of Analysis (CoA): Carefully examine the CoA for the new lot, paying close attention to the reported chemical and isotopic purity.[7]
-
Comparative Analysis: Analyze the new lot alongside the current, approved lot. This can be done by preparing solutions of both lots at the same concentration and comparing their response in your LC-MS system.
-
Purity Assessment: If you have the capabilities, you can perform your own purity assessment using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Assay Performance Evaluation: Spike the new lot of this compound into your standard curve and quality control samples to ensure that the assay continues to meet all performance criteria (e.g., accuracy, precision, linearity).
Troubleshooting Guides
Issue 1: Inconsistent Peak Area Response for this compound Between Lots
If you observe a significant and consistent difference in the peak area response of a new lot of this compound compared to a previous lot, follow these troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent internal standard peak area.
Detailed Steps:
-
Verify Solution Preparation: Double-check the concentration calculations and dilution procedures for the new lot of this compound. Ensure that the same solvent and storage conditions were used for both the old and new lots.
-
Compare Certificates of Analysis (CoA): Examine the CoAs for both lots. Pay close attention to the reported purity values. A lower purity in the new lot would result in a lower signal intensity for the same prepared concentration.
-
Perform a Head-to-Head Comparison: Prepare solutions of both the old and new lots of this compound at the exact same concentration. Analyze them multiple times under the same LC-MS conditions. If a consistent percentage difference in response is observed, it likely reflects a difference in the actual purity of the material.
-
Investigate for Contamination or Degradation: If the response of the new lot is erratic or significantly lower than expected from the CoA, consider the possibility of contamination of the stock solution or degradation of the material.
-
Contact the Supplier: If you identify a significant discrepancy between the CoA and your findings, or if the lot-to-lot variability is unacceptable for your assay, contact the supplier to report the issue and request a replacement or further information.
Issue 2: New Peak Observed Co-eluting with the Unlabeled Eplerenone
The presence of a peak at the mass-to-charge ratio (m/z) of unlabeled Eplerenone when analyzing a solution of only this compound indicates an impurity.
Troubleshooting Steps:
-
Confirm the Identity of the Peak: Use your mass spectrometer to confirm that the m/z of the interfering peak matches that of unlabeled Eplerenone.
-
Review the Isotopic Purity on the CoA: The CoA should specify the isotopic purity or the percentage of the d0 (unlabeled) compound. A higher than expected amount of the d0 form will lead to a larger interfering peak.
-
Assess the Impact on the Lower Limit of Quantitation (LLOQ): The presence of unlabeled Eplerenone in the internal standard can artificially inflate the response of the analyte, particularly at the LLOQ.[6] This can lead to inaccurate results for low-concentration samples.
-
Consider a Different Lot or Supplier: If the level of the unlabeled analyte is too high and compromises your assay's performance, you may need to source a new lot of this compound with higher isotopic purity.
Data Presentation
The following table provides a representative comparison of key parameters for two different lots of this compound, based on typical supplier specifications and published data.
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Chemical Purity (by HPLC) | 99.7% | 99.5% | > 99%[5] |
| Isotopic Purity (% d3) | 99.9% | 99.0% | ≥ 98%[5] |
| Unlabeled Eplerenone (% d0) | < 0.1% | 0.5% | As low as possible |
| Appearance | White to off-white solid | White to off-white solid | Conforms to specification |
| Identity (by ¹H NMR & MS) | Conforms | Conforms | Conforms to structure |
Experimental Protocols
Protocol 1: Evaluation of a New Lot of this compound
Objective: To assess the suitability of a new lot of this compound internal standard for use in a validated analytical method.
Materials:
-
Current (accepted) lot of this compound
-
New lot of this compound
-
High-purity solvents (e.g., methanol, acetonitrile)
-
Calibrated pipettes and volumetric flasks
-
LC-MS system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of both the current and new lots of this compound in an appropriate solvent to prepare stock solutions of the same concentration (e.g., 1 mg/mL).
-
-
Working Solution Preparation:
-
Prepare a series of dilutions from each stock solution to create working solutions at the concentration used in your analytical method.
-
-
Direct Comparison Analysis:
-
Inject the working solutions from both lots (n=6 for each) into the LC-MS system.
-
Record the peak area response for each injection.
-
Calculate the mean and relative standard deviation (RSD) of the peak areas for each lot.
-
The mean peak area of the new lot should be within a predefined percentage (e.g., ±15%) of the mean peak area of the current lot.
-
-
Assay Performance Evaluation:
-
Prepare a full calibration curve and a set of quality control (QC) samples using the new lot of this compound.
-
Analyze the calibration curve and QCs according to your validated method.
-
The results for the calibration curve (e.g., linearity, r²) and the accuracy and precision of the QCs must meet the acceptance criteria of your method.
-
Mandatory Visualization
Eplerenone Mechanism of Action
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist.[8][9] It works by blocking the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascade that leads to sodium and water retention.[10][11][12]
Caption: Signaling pathway of Eplerenone as a mineralocorticoid receptor antagonist.
References
- 1. veeprho.com [veeprho.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. esschemco.com [esschemco.com]
- 8. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Eplerenone - Wikipedia [en.wikipedia.org]
- 11. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Dealing with co-eluting interferences in Eplerenone-d3 quantification
Welcome to the technical support center for Eplerenone-d3 quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the bioanalysis of Eplerenone using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting interferences in this compound quantification?
A1: Co-eluting interferences in this compound quantification can arise from several sources:
-
Metabolites of Eplerenone: Eplerenone is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2][3] While its major metabolites, 6β-hydroxy-eplerenone and 21-hydroxy-eplerenone, are generally considered inactive, they are structurally similar to the parent drug and have the potential to co-elute.[2][4]
-
Degradation Products: Eplerenone can degrade under stress conditions such as acidic, basic, and oxidative environments.[5][6][7][8] These degradation products can have similar chromatographic behavior to Eplerenone and its internal standard.
-
Co-administered Drugs: Since Eplerenone is metabolized by CYP3A4, drugs that are also substrates, inhibitors, or inducers of this enzyme may be present in patient samples and could potentially interfere with the analysis.[1][9]
-
Matrix Components: Endogenous substances from the biological matrix (e.g., plasma, urine) can co-elute and cause ion suppression or enhancement, indirectly affecting the quantification of this compound.[10]
-
Isotopic Impurities: The this compound internal standard itself may contain a small percentage of unlabeled Eplerenone, or there could be "cross-talk" between the signals of the analyte and the internal standard, especially at high analyte concentrations.[11][12]
Q2: My this compound internal standard peak shape is poor (e.g., tailing, fronting, or split). What could be the cause?
A2: Poor peak shape for your internal standard can be indicative of several issues:
-
Chromatographic Conditions: Suboptimal mobile phase composition, pH, or gradient elution profile can lead to poor peak shapes.
-
Column Issues: A contaminated or old guard column or analytical column can cause peak distortion. Column collapse is another possibility.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can lead to peak fronting.
-
Co-eluting Interferences: A closely eluting or co-eluting interference can merge with the this compound peak, causing it to appear asymmetrical.
Q3: I am observing significant ion suppression for my this compound signal. How can I mitigate this?
A3: Ion suppression is a common matrix effect in LC-MS/MS analysis. Here are some strategies to mitigate it:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering matrix components.[13]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the region where ion suppression occurs. This may involve changing the column chemistry, mobile phase, or gradient.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression.
-
Use a Different Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects for certain compounds.
Troubleshooting Guides
Guide 1: Investigating and Resolving Co-eluting Peaks
This guide provides a step-by-step approach to identify and resolve co-eluting interferences with this compound.
Step 1: Confirming Co-elution
-
Visual Inspection of the Peak: Look for signs of asymmetry, such as shoulders or a broader-than-expected peak for this compound.
-
Mass Spectrometry Data Review: Examine the mass spectra across the width of the chromatographic peak. A change in the relative abundance of ions across the peak suggests the presence of more than one compound.
-
Use of High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help to distinguish between compounds with very similar mass-to-charge ratios.
Step 2: Identifying the Source of Interference
-
Analyze Blank Matrix: Inject an extract of a blank biological matrix (from a subject not dosed with Eplerenone) to check for endogenous interferences.
-
Forced Degradation Studies: Analyze samples of Eplerenone that have been subjected to forced degradation (acid, base, oxidation, heat, light) to see if any degradation products co-elute with this compound.[5][6][7][8]
-
Review Co-medications: If analyzing clinical samples, review the patient's co-medications for potential interferences.
Step 3: Chromatographic Resolution
-
Modify Mobile Phase Gradient: Make the gradient shallower to increase the separation between closely eluting peaks.
-
Change Mobile Phase Composition: Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.
-
Select a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can provide different selectivity and resolve the co-elution.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Optimizing the column temperature can also affect selectivity.
Guide 2: Addressing Isotopic Internal Standard Interference
This guide focuses on troubleshooting issues related to the this compound internal standard itself.
Step 1: Check for Cross-Talk
-
High Concentration Analyte Injection: Inject a high concentration of unlabeled Eplerenone standard and monitor the mass transition for this compound. A significant signal indicates isotopic contribution from the analyte.[11]
-
Internal Standard Purity: Analyze the this compound standard alone to check for the presence of unlabeled Eplerenone.
Step 2: Mitigation Strategies
-
Use a Different Mass Transition: If the interference is at the product ion level, selecting a different, more specific product ion for this compound may solve the problem.
-
Mathematical Correction: In some cases, if the interference is predictable and consistent, a mathematical correction can be applied to the data.[12] However, this is a less ideal solution.
-
Use a Higher Deuterated Standard: If possible, obtain an Eplerenone internal standard with a higher degree of deuteration (e.g., d7) to shift the mass further from the analyte and reduce the likelihood of isotopic overlap.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting Eplerenone and this compound from human plasma.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution. Vortex for 10 seconds.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elution: Elute Eplerenone and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[13][14]
Protocol 2: LC-MS/MS Parameters for Eplerenone Quantification
This protocol provides a starting point for the development of an LC-MS/MS method.
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 2 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Eplerenone: m/z 415 -> 163; this compound: m/z 418 -> 163 (example) |
Note: These parameters should be optimized for your specific instrumentation and application.[13][14]
Data Presentation
Table 1: Potential Interferences and their Chromatographic Behavior
| Potential Interference | Source | Expected Elution Profile Relative to Eplerenone |
| 6β-hydroxy-eplerenone | Metabolite | More polar, likely to elute earlier |
| 21-hydroxy-eplerenone | Metabolite | More polar, likely to elute earlier |
| Eplerenone Degradant (Acid/Base) | Degradation | Can be more or less polar depending on the reaction |
| Ketoconazole (CYP3A4 inhibitor) | Co-medication | Dependent on its own physicochemical properties |
Table 2: Impact of Co-eluting Interference on Assay Performance (Hypothetical Data)
This table illustrates the potential impact of a co-eluting interference on the accuracy and precision of Eplerenone quantification.
| Sample | True Concentration (ng/mL) | Measured Concentration (ng/mL) - No Interference | Measured Concentration (ng/mL) - With Interference | Accuracy (%) | Precision (%RSD) |
| QC Low | 5 | 5.1 | 6.5 | 130 | 15.2 |
| QC Mid | 50 | 49.5 | 62.1 | 124 | 12.8 |
| QC High | 400 | 405.2 | 498.7 | 125 | 10.5 |
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound quantification.
Caption: Simplified metabolic pathway of Eplerenone via CYP3A4.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjpmr.com [wjpmr.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. myadlm.org [myadlm.org]
- 11. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. payeshdarou.ir [payeshdarou.ir]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Eplerenone
For researchers, scientists, and drug development professionals, the accurate quantification of Eplerenone, a selective aldosterone antagonist, is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The choice of analytical method and internal standard is paramount to achieving reliable and reproducible results. This guide provides a detailed comparison of validated analytical methods for Eplerenone, with a focus on the use of its deuterated analog, Eplerenone-d3, as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Performance Comparison
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the desired sensitivity, the biological matrix being analyzed, and the available instrumentation. Below is a summary of the performance characteristics of various validated methods for Eplerenone quantification.
| Parameter | LC-MS/MS with this compound IS | LC-MS/MS with Dexamethasone IS[1] | HPLC-UV with Hydrochlorothiazide IS[2] | HPLC-UV with Valdecoxib IS[3] |
| Linearity Range | 10 - 2500 ng/mL[4] | 5 - 4000 ng/mL[1] | 52.52 - 3089.48 ng/mL[2] | 100 - 3200 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[4] | 1 ng/mL[1] | 52.52 ng/mL (LOD)[2] | Not explicitly stated |
| Accuracy | Acceptable precision and accuracy obtained[4] | Intra- and inter-day variability within acceptable limits[1] | Not explicitly stated | Not explicitly stated |
| Precision | Acceptable precision and accuracy obtained[4] | Intra- and inter-day variability within acceptable limits[1] | Not explicitly stated | Not explicitly stated |
| Recovery | Not explicitly stated | Not explicitly stated | Eplerenone: 45.48%, Internal Standard: 75.32%[2] | Not explicitly stated |
| Biological Matrix | Human Plasma[4] | Human Plasma[1] | Human Plasma[2] | Human Plasma[3] |
Key Insights:
-
LC-MS/MS methods generally offer higher sensitivity (lower LLOQ) compared to HPLC-UV methods. The LC-MS/MS method using Dexamethasone as an internal standard demonstrated the lowest LLOQ at 1 ng/mL.[1]
-
This compound , as a stable isotope-labeled internal standard, is theoretically the ideal choice for LC-MS/MS analysis. It co-elutes with the analyte and has the same ionization efficiency, which helps to accurately compensate for matrix effects and variations in instrument response.
-
HPLC-UV methods provide a viable alternative when LC-MS/MS instrumentation is not available. However, they typically have higher limits of detection and may be more susceptible to interferences from the biological matrix.[2][3]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the experimental protocols for the discussed methods.
LC-MS/MS with this compound Internal Standard
This method, adapted from a study on Eplerenone and its metabolite in human plasma, represents a gold standard for bioanalytical assays.[4]
-
Sample Preparation:
-
To a 1.0 mL aliquot of human plasma, add the internal standard solution (this compound).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to extract the analytes.[4]
-
Wash the cartridge to remove interferences.
-
Elute Eplerenone and this compound from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Eplerenone: m/z 415 → 163[5]
-
This compound: (Specific transition not provided in the source, but would be a +3 Da shift from the parent and/or fragment ion of Eplerenone)
-
-
LC-MS/MS with Dexamethasone Internal Standard
This validated method offers high sensitivity for the quantification of Eplerenone in human plasma.[1]
-
Sample Preparation:
-
Spike plasma samples with Eplerenone and the Dexamethasone internal standard.
-
Perform solid-phase extraction using C18 cartridges.
-
Reconstitute the extracted samples in a 10 mM ammonium acetate solution.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Specific column, mobile phase, and flow rate details were not fully provided in the abstract. However, the method was validated according to regulatory guidelines.
-
HPLC-UV with Hydrochlorothiazide Internal Standard
This method provides a cost-effective approach for Eplerenone analysis.[2]
-
Sample Preparation:
-
To plasma samples, add Hydrochlorothiazide as the internal standard.
-
Perform liquid-liquid extraction using diethyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Prodigy ODS-2, C18 (150 X 4.6 mm id)
-
Mobile Phase: 20 mM Sodium acetate buffer (pH 4.0) and methanol (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
HPLC-UV with Valdecoxib Internal Standard
This is another validated HPLC-UV method for the determination of Eplerenone in human plasma.[3]
-
Sample Preparation:
-
Add Valdecoxib as the internal standard to the plasma samples.
-
Extract the analytes using a mixture of dichloromethane and diethyl ether.
-
Evaporate the solvent and reconstitute the residue.
-
-
Chromatographic Conditions:
-
Column: HiQSil C-18HS (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile:water (50:50, v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 241 nm
-
Visualizing the Workflow and Analyte-Internal Standard Relationship
To further clarify the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the principle of using an internal standard.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Precision of Eplerenone Assays Utilizing Eplerenone-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inter-laboratory precision of Eplerenone assays that employ Eplerenone-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is a common practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure high accuracy and precision.[1][2][3] This document summarizes key performance characteristics from various validated bioanalytical methods, offering a valuable resource for researchers engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of Eplerenone.
Comparative Analysis of Assay Precision and Accuracy
The following table summarizes the intra- and inter-day precision and accuracy of Eplerenone quantification from different studies. While a direct inter-laboratory study was not identified, this comparison of single-laboratory validation data provides insights into the expected performance of these assays.
| Study / Laboratory | Matrix | Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Filist et al. (2016)[4] | Human Plasma | 10 - 1000 | 0.52 - 1.24 | 0.76 - 1.82 | -6.3 to 7.5 | -2.7 to 9.1 |
| Zhang et al. (2003)[5] | Human Urine | 50 - 10000 | < 10% (Typical) | < 10% (Typical) | ± 15% (Typical) | ± 15% (Typical) |
| Bioequivalence Study[6][7] | Human Plasma | 5 - 4000 ppb (ng/mL) | Within acceptable limits | Within acceptable limits | Within acceptable limits | Within acceptable limits |
Note: The bioequivalence study by Omidfar et al. states that intra- and inter-day variability were within acceptable limits but does not provide specific percentage values.[6][7] The study by Zhang et al. provides typical acceptance criteria for precision and accuracy.
Experimental Protocols
The methodologies employed in these assays are critical to their performance. Below are the detailed experimental protocols from the cited studies.
Method by Filist et al. (2016)[4]
-
Sample Preparation: Liquid-liquid extraction with methyl t-butyl ether. The organic layer was evaporated, and the residue was reconstituted in 200 µL of 50% acetonitrile.
-
Chromatography:
-
Column: Atlantis dC18 (150 x 3 mm, 3.0 µm)
-
Mobile Phase: Methanol and ammonium acetate (3:2, v/v), isocratic elution.
-
Internal Standard: Isotope-labeled Eplerenone.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Single quadrupole mass spectrometer using selected ion monitoring (SIM) mode.
-
Method by Zhang et al. (2003)[5]
-
Sample Preparation: Automated solid-phase extraction (SPE) on a C18 cartridge using a Zymark RapidTrace system. The eluates were diluted with 20 mM ammonium acetate.
-
Chromatography:
-
Column: Zorbax XDB-C8 (2.1 x 50 mm, 5 µm).
-
Mobile Phase: Acetonitrile:water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4).
-
Internal Standard: Stable isotope-labeled internal standards.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization for Eplerenone.
-
Detection: Tandem mass spectrometer with multiple reaction monitoring (MRM).
-
Transitions: m/z 415 -> 163 for Eplerenone.
-
Method from Bioequivalence Study (Omidfar et al.)[6][7]
-
Sample Preparation: Spiking of plasma samples for calibration and testing, followed by an extraction procedure. The extracted samples were reconstituted in a 10 mM ammonium acetate solution.
-
Chromatography: Liquid chromatography was performed prior to mass spectrometry.
-
Mass Spectrometry: Tandem mass spectrometry (LC-MS/MS) was used for quantitation.
-
Internal Standard: Dexamethasone was used in this particular study, though the principles are applicable to methods using this compound.
-
Workflow for Eplerenone Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Eplerenone in biological samples using LC-MS/MS with an internal standard like this compound.
Caption: General workflow for Eplerenone bioanalysis using LC-MS/MS.
Conclusion
The available literature demonstrates that validated LC-MS/MS methods for Eplerenone using a stable isotope-labeled internal standard, such as this compound, can achieve high levels of precision and accuracy, making them suitable for regulated bioanalysis.[4][5][6] While a formal inter-laboratory comparison has not been published, the data from individual laboratory validations suggest that these methods are robust and reproducible. The choice of sample preparation technique (liquid-liquid extraction or solid-phase extraction) and the specific chromatographic conditions can be adapted to meet the specific requirements of a study. The use of this compound as an internal standard is a key factor in minimizing variability and ensuring the reliability of the results.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. مقاله Bioequivalence Study of Eplerenone: Analytical Validation in Human Plasma Using LC -MS/MS [civilica.com]
Eplerenone Analysis: A Comparative Guide to Internal Standard Performance
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of eplerenone, a selective aldosterone antagonist, is critical in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the performance of the stable isotope-labeled internal standard, Eplerenone-d3, against other commonly used alternatives, supported by experimental data.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency and extraction recovery, and not be present in the biological matrix. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it best mimics the behavior of the analyte during sample preparation and analysis, thereby providing the most accurate correction for experimental variability.[1][2]
This section summarizes the linearity, accuracy, and precision data for analytical methods employing this compound and two alternative internal standards: Dexamethasone and Hydrochlorothiazide.
Table 1: Linearity of Eplerenone Quantification with Different Internal Standards
| Internal Standard | Analytical Method | Linear Range | Correlation Coefficient (R²) |
| This compound | LC-MS | 2-4000 ng/mL | > 0.99 (implied) |
| Dexamethasone | LC-MS/MS | 5–4000 ppb | > 0.99 (implied)[3] |
| Hydrochlorothiazide | RP-HPLC | 52.52 to 3089.48 ng/mL | "Good linearity"[4] |
Note: Specific R² values were not always available in the reviewed literature abstracts; however, the methods were reported as validated and linear.
Table 2: Accuracy of Eplerenone Quantification with Different Internal Standards
The accuracy of an analytical method is determined by comparing the measured concentration to the true concentration and is often expressed as percent bias or percent recovery.
| Internal Standard | Analytical Method | Concentration (ng/mL) | Accuracy (% Bias or % Recovery) |
| This compound | LC-MS | LLOQ, Low, Mid, High | 106.3 - 109.1 (% Recovery)[5] |
| Dexamethasone | LC-MS/MS | Not Specified | Within acceptable limits[3] |
| Hydrochlorothiazide | RP-HPLC | Not Specified | Recovery of 45.48% for Eplerenone[4] |
Table 3: Precision of Eplerenone Quantification with Different Internal Standards
Precision is a measure of the reproducibility of the method and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
| Internal Standard | Analytical Method | Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| This compound | LC-MS | LLOQ, Low, Mid, High | 0.52 - 1.24 | 0.76 - 1.82 |
| Dexamethasone | LC-MS/MS | Not Specified | Within acceptable limits | Within acceptable limits |
| Hydrochlorothiazide | RP-HPLC | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline typical experimental protocols for the quantification of eplerenone using this compound and alternative internal standards.
Protocol 1: LC-MS Method for Eplerenone with this compound Internal Standard
This protocol is based on an environmentally friendly LC/MS method for the determination of eplerenone in human plasma.[5]
1. Sample Preparation:
- To 250 µL of human plasma, add the internal standard solution (this compound).
- Perform a liquid-liquid extraction with methyl t-butyl ether.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: Atlantis dC18 column (150 x 3 mm, 3.0 μm).
- Mobile Phase: Isocratic elution with methanol and ammonium acetate (3:2, v/v).
- Flow Rate: Not specified.
- Injection Volume: Not specified.
3. Mass Spectrometric Conditions:
- Instrument: Single quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Selected Ion Monitoring (SIM).
Protocol 2: LC-MS/MS Method for Eplerenone with Dexamethasone Internal Standard
This protocol is adapted from a bioequivalence study of eplerenone in human plasma.[3]
1. Sample Preparation:
- Spike plasma samples with eplerenone and dexamethasone working solutions.
- Perform solid-phase extraction (SPE) to isolate the analyte and internal standard.
- Evaporate and reconstitute the extracted samples.
2. Chromatographic Conditions:
- Details of the column, mobile phase, and flow rate were not specified in the abstract.
3. Mass Spectrometric Conditions:
- Instrument: Tandem mass spectrometer.
- Ionization Mode: Not specified.
- Detection Mode: Multiple Reaction Monitoring (MRM).
Protocol 3: RP-HPLC Method for Eplerenone with Hydrochlorothiazide Internal Standard
This protocol is based on a validated RP-HPLC method for the determination of eplerenone in human plasma.[4]
1. Sample Preparation:
- To plasma samples, add hydrochlorothiazide as the internal standard.
- Perform liquid-liquid extraction using diethyl ether.
- Evaporate the organic layer and reconstitute the residue.
2. Chromatographic Conditions:
- Column: Phenomenex Prodigy ODS-2, C18 column (150 X 4.6 mm id).
- Mobile Phase: A binary mixture of 20 mM Sodium acetate buffer (pH 4.0 ± 0.05) and methanol (30:70 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 220 nm.
- Injection Volume: 20 µL.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of Eplerenone using an internal standard approach with LC-MS/MS.
References
Assessing the Stability of Eplerenone-d3: A Comparative Guide on Isotopic Exchange
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of Eplerenone-d3, with a particular focus on the potential for isotopic exchange. As a deuterated analog of the selective aldosterone antagonist Eplerenone, this compound is frequently utilized as an internal standard in pharmacokinetic and metabolic studies.[1][2] Its utility in these applications is critically dependent on the stability of its deuterium labels. This document compares the anticipated stability of this compound with its non-deuterated counterpart, Eplerenone, and provides detailed experimental protocols for researchers to conduct their own stability assessments.
The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, can significantly alter the metabolic fate of a drug.[3] This "kinetic isotope effect" arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[4][5][6] Consequently, deuterated compounds often exhibit improved pharmacokinetic profiles.[4] However, the stability of these deuterium labels is paramount, as any isotopic exchange with protons from the surrounding environment can compromise the integrity of the standard and lead to inaccurate analytical results.
Comparative Stability Analysis: this compound vs. Eplerenone
While specific head-to-head stability studies on this compound versus Eplerenone are not extensively available in the public domain, a comparative assessment can be constructed based on forced degradation studies of Eplerenone and the known principles of deuterated compound stability. Forced degradation studies on Eplerenone have shown that it is susceptible to degradation under acidic and basic conditions, while being relatively stable to heat and light.[7][8]
It is hypothesized that this compound will exhibit a similar degradation profile to Eplerenone under these stress conditions. However, the key area of interest is the stability of the d3-methyl ester group against isotopic exchange. The deuterium atoms in the methyl group of this compound are attached to a carbon atom and are generally considered stable. Isotopic exchange is more likely to occur with deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups, especially under acidic or basic conditions. While the methyl ester group in this compound is adjacent to a carbonyl, the C-D bonds are not typically considered labile under physiological or standard analytical conditions.
The following table summarizes the expected comparative stability based on available data for Eplerenone and general knowledge of deuterated compounds.
| Stress Condition | Eplerenone | This compound (Anticipated) | Key Considerations for this compound |
| Acid Hydrolysis (e.g., 1 M HCl) | Significant degradation observed.[7][8] | Significant degradation of the core structure, similar to Eplerenone. | Low risk of isotopic exchange of the d3-methyl group. The primary degradation pathway is expected to be hydrolysis of the lactone and ester groups. |
| Base Hydrolysis (e.g., 0.5 M NaOH) | Significant degradation observed.[7][8] | Significant degradation of the core structure, similar to Eplerenone. | Low to moderate risk of isotopic exchange, although hydrolysis of the ester would be the predominant reaction. Extreme pH should be avoided. |
| Oxidative Stress (e.g., 15% H₂O₂) | Prominent degradation observed.[7] | Prominent degradation of the core structure, similar to Eplerenone. | Isotopic exchange is not expected under oxidative conditions. |
| Thermal Stress (e.g., 100°C) | No significant degradation observed.[7] | Expected to be thermally stable, similar to Eplerenone. | Low risk of thermally induced isotopic exchange. |
| Photostability (ICH Q1B) | No significant degradation observed.[7] | Expected to be photostable, similar to Eplerenone. | Isotopic exchange is not expected under photolytic conditions. |
| Long-term Storage (Recommended) | Stable under recommended storage conditions. | Stable under recommended storage conditions (-20°C). | Minimal risk of isotopic exchange when stored properly in aprotic solvents. |
| Aqueous Solution (pH 7.4) | Stable for extended periods. | Expected to be stable with a very low rate of isotopic exchange over time. | Monitoring for any gradual loss of the deuterium label is recommended in long-term aqueous studies. |
Experimental Protocols for Assessing this compound Stability
To empirically determine the stability of this compound and assess the potential for isotopic exchange, the following experimental protocols are recommended. These protocols are designed to be conducted in accordance with ICH guidelines for stability testing.[7][8][9]
Protocol 1: Forced Degradation and Isotopic Exchange Study
Objective: To evaluate the stability of this compound under various stress conditions and to quantify any potential isotopic exchange.
Materials:
-
This compound
-
Eplerenone reference standard
-
HPLC grade acetonitrile and methanol
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
Deionized water
-
D₂O (Deuterium Oxide)
-
LC-MS/MS system
-
High-resolution mass spectrometer (optional, for precise mass measurement)
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Prepare a corresponding stock solution of Eplerenone.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 1 M HCl and incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.5 M NaOH and incubate at room temperature for various time points. Neutralize with HCl before analysis.
-
Oxidation: Mix an aliquot of the this compound stock solution with 15% H₂O₂ and keep at room temperature for various time points.
-
Thermal Stress: Store the solid this compound and a solution in acetonitrile at 100°C for 7 days.
-
Isotopic Exchange in Aqueous Media: Prepare solutions of this compound in both H₂O and D₂O at a physiologically relevant pH (e.g., 7.4) and incubate at 37°C. Analyze at various time points (e.g., 0, 24, 48, 72 hours).
-
-
Sample Analysis by LC-MS/MS:
-
Develop a validated LC-MS/MS method to separate Eplerenone from its potential degradants.
-
Monitor the mass transitions for this compound (parent and fragment ions) and Eplerenone (parent and fragment ions).
-
Quantify the amount of this compound remaining at each time point.
-
Monitor for the appearance and increase of the Eplerenone signal in the this compound stressed samples, which would indicate isotopic exchange (back-exchange to Eplerenone).
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Quantify the percentage of isotopic exchange by comparing the peak area of the formed Eplerenone to the initial peak area of this compound.
-
Protocol 2: NMR Spectroscopy for Direct Monitoring of Isotopic Exchange
Objective: To directly observe and quantify the deuterium content at the labeled position of this compound over time.
Materials:
-
This compound
-
NMR tubes
-
Deuterated and non-deuterated solvents (e.g., DMSO-d6, CDCl₃, H₂O, D₂O)
-
NMR spectrometer (with deuterium probe capabilities)
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in an appropriate NMR solvent (e.g., DMSO-d6 for a baseline spectrum).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum to identify the proton signals of Eplerenone. The signal corresponding to the methyl ester protons should be significantly reduced or absent in the this compound spectrum.
-
²H NMR Analysis: Acquire a ²H (Deuterium) NMR spectrum. A signal corresponding to the -CD₃ group should be observed.
-
Isotopic Exchange Monitoring:
-
Prepare a solution of this compound in a protic solvent (e.g., a mixture of DMSO-d6 and H₂O) or under conditions where exchange is suspected (e.g., acidic or basic aqueous solutions).
-
Acquire ¹H and ²H NMR spectra at various time points.
-
-
Data Analysis:
-
In the ¹H NMR spectra, monitor for the appearance or increase in the intensity of the methyl ester proton signal, which would indicate back-exchange.
-
In the ²H NMR spectra, monitor for a decrease in the integral of the -CD₃ signal.
-
Quantify the isotopic purity by comparing the integrals of the relevant signals.
-
Visualizing Isotopic Exchange and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the potential for isotopic exchange and the experimental workflow for its assessment.
Caption: Potential pathway of isotopic exchange for this compound in a protic environment.
References
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. snscourseware.org [snscourseware.org]
- 9. database.ich.org [database.ich.org]
Eplerenone-d3 vs. Structural Analog Internal Standards: A Comparative Guide for Bioanalytical Assays
In the realm of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies involving compounds like Eplerenone, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, Eplerenone-d3, and the use of structural analog internal standards for the quantification of Eplerenone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The "gold standard" in LC-MS/MS-based bioanalysis is the use of a stable isotope-labeled version of the analyte as the internal standard.[1] this compound, in which three hydrogen atoms are replaced with deuterium, is chemically and physically almost identical to Eplerenone. This near-identical nature ensures that it co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thus providing the most accurate correction for variations during sample processing and analysis.[2][3]
However, in situations where a SIL IS is unavailable or cost-prohibitive, a structural analog may be employed. A structural analog is a compound with a similar chemical structure to the analyte. For Eplerenone, potential structural analogs used in published methods include dexamethasone and umifenovir.[4][5] While often a practical alternative, structural analogs may exhibit different chromatographic behavior, extraction efficiencies, and ionization responses compared to the analyte, which can compromise data quality.[6]
Performance Comparison: this compound vs. Structural Analogs
Table 1: Comparison of Accuracy and Precision for the Quantification of Everolimus using a Stable Isotope-Labeled IS (Everolimus-d4) and a Structural Analog IS (32-desmethoxyrapamycin). [7]
| Parameter | Concentration (ng/mL) | Stable Isotope-Labeled IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Accuracy (% Recovery) | 1.0 (LLOQ) | 98.3% - 108.1% | 98.3% - 108.1% |
| Low QC | Not Reported | Not Reported | |
| Medium QC | Not Reported | Not Reported | |
| High QC | Not Reported | Not Reported | |
| Precision (% CV) | 1.0 (LLOQ) | 4.3% - 7.2% (Total CV) | 4.3% - 7.2% (Total CV) |
| Low QC | Not Reported | Not Reported | |
| Medium QC | Not Reported | Not Reported | |
| High QC | Not Reported | Not Reported |
Note: In this particular study for everolimus, both internal standards showed acceptable performance, with the stable isotope-labeled IS offering a slightly better correlation in a method comparison.[7]
Table 2: General Expected Performance Comparison. [1][2]
| Parameter | This compound (SIL IS) | Structural Analog IS |
| Accuracy | High (typically within ±15% of nominal) | Moderate to High (can be biased if IS behavior differs) |
| Precision | High (typically <15% CV) | Moderate to High (can be more variable) |
| Matrix Effect Compensation | Excellent | Variable, often incomplete |
| Extraction Recovery Tracking | Excellent | Variable |
| Co-elution with Analyte | Nearly identical retention time | Different retention time |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioanalytical assays. Below are representative protocols for the analysis of Eplerenone using either a stable isotope-labeled or a structural analog internal standard.
Method 1: Eplerenone Analysis using this compound (Stable Isotope-Labeled IS)
This method is adapted from validated LC-MS/MS assays for Eplerenone in human plasma and urine.[8][9][10]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 250 µL of human plasma, add the this compound internal standard solution.
-
Perform a liquid-liquid extraction with methyl tert-butyl ether.[9]
-
Alternatively, use a C18 SPE cartridge. Condition the cartridge with methanol and water. Load the sample, wash with a weak organic solvent, and elute with a stronger organic solvent.[8]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Liquid Chromatography
-
Column: Atlantis dC18 (150 x 3 mm, 3.0 µm) or equivalent.[9]
-
Mobile Phase: Isocratic elution with Methanol and 10 mM Ammonium Acetate (e.g., 60:40 v/v).[8][9]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (Tandem MS)
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Eplerenone: m/z 415 → 163.[8]
-
MRM Transition for this compound: m/z 418 → 163 (predicted).
Method 2: Eplerenone Analysis using a Structural Analog IS (Dexamethasone)
This protocol is based on a bioequivalence study of Eplerenone in human plasma.[4][5]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add the Dexamethasone internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: As optimized.
3. Mass Spectrometry (Tandem MS)
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Eplerenone: As per optimized conditions.
-
MRM Transition for Dexamethasone: As per optimized conditions.
Visualizing the Workflow and Rationale
To better understand the analytical process and the role of the internal standard, the following diagrams are provided.
Conclusion
The choice between this compound and a structural analog as an internal standard has significant implications for the quality and reliability of bioanalytical data. The experimental evidence from analogous compounds strongly supports the use of a stable isotope-labeled internal standard like this compound to achieve the highest levels of accuracy and precision.[6][11] This is primarily due to its ability to closely mimic the behavior of the analyte throughout the analytical process, thereby providing superior compensation for matrix effects and other sources of variability. While structural analogs can be a viable alternative when a SIL IS is not feasible, their use necessitates more rigorous validation to ensure that any differences in analytical behavior between the analyte and the internal standard are well-characterized and controlled to avoid compromising the integrity of the study results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. pubs.bcnf.ir [pubs.bcnf.ir]
- 6. scispace.com [scispace.com]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
Eplerenone-d3 Performance Across Different LC-MS/MS Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Eplerenone-d3, a deuterated internal standard of the selective aldosterone antagonist Eplerenone, across various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms. This compound is crucial for the accurate quantification of Eplerenone in biological matrices during pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.[1] The choice of LC-MS/MS platform can significantly impact assay sensitivity, throughput, and overall data quality. This document aims to assist researchers in selecting the most suitable platform for their specific needs by presenting available performance data, detailed experimental protocols, and visual representations of key processes.
Comparative Performance of this compound
The selection of an appropriate internal standard is critical in LC-MS/MS analysis to correct for variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is the gold standard as it co-elutes with the analyte and behaves similarly during ionization, leading to high accuracy and precision.[1]
Table 1: Performance Characteristics of Eplerenone Analysis on Various LC-MS/MS Platforms
| Parameter | SCIEX Platform (Representative) | Waters Platform (Representative) | Agilent Platform (Representative) | Thermo Fisher Scientific Platform (Representative) |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL (for a peptide) | 3.05 - 24.4 pg/mL (for various small molecules) | Not explicitly stated for a specific small molecule | 200 fg/µL (for Reserpine) |
| Linear Dynamic Range (LDR) | 4 orders of magnitude[2][3] | 3.0 - 4.5 log units | Not explicitly stated | 4 orders of magnitude |
| Precision (%CV) | <5%[2][3] | Not explicitly stated | Not explicitly stated | <15% |
| Accuracy | ±9%[2] | Not explicitly stated | Not explicitly stated | 85-115% |
Note: The data presented in this table are representative values obtained from manufacturer literature for different small molecules and may not be directly comparable. Performance for this compound may vary based on specific method conditions.
Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate quantification of Eplerenone. The following is a generalized experimental protocol for the analysis of Eplerenone and its internal standard, this compound, in a biological matrix such as human plasma. Specific parameters may need to be optimized for different LC-MS/MS platforms.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interferences, and concentrate the sample. Common techniques include:
-
Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected.
-
Liquid-Liquid Extraction (LLE): The plasma sample is mixed with an immiscible organic solvent. The analyte and internal standard partition into the organic layer, which is then separated and evaporated. The residue is reconstituted in a suitable solvent for injection.
-
Solid-Phase Extraction (SPE): The plasma sample is loaded onto a sorbent bed that retains the analyte and internal standard. Interfering compounds are washed away, and the analytes are then eluted with a strong solvent.
Liquid Chromatography (LC)
Chromatographic separation is crucial to resolve Eplerenone from other endogenous components in the sample, which helps to reduce matrix effects and improve sensitivity.
-
Column: A reversed-phase C18 or C8 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.
-
Injection Volume: Usually between 5 and 20 µL.
Mass Spectrometry (MS/MS)
Tandem mass spectrometry provides high selectivity and sensitivity for the detection of Eplerenone and this compound.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the standard for quantification. This involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring for a specific product ion after fragmentation in the collision cell.
-
Precursor → Product Ion Transitions:
-
Eplerenone: m/z 415.2 → 269.1 (representative)
-
This compound: m/z 418.2 → 269.1 (representative)
-
Visualizing Key Processes
To better understand the underlying principles and workflows, the following diagrams have been generated using Graphviz.
Eplerenone's Mechanism of Action
Eplerenone is a selective mineralocorticoid receptor (MR) antagonist.[4][5] It works by blocking the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascade that leads to sodium and water retention and an increase in blood pressure.
Caption: Mechanism of action of Eplerenone as a mineralocorticoid receptor antagonist.
General LC-MS/MS Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of a small molecule like Eplerenone using LC-MS/MS with an internal standard.
Caption: A generalized experimental workflow for the quantification of Eplerenone using LC-MS/MS.
Conclusion
The choice of an LC-MS/MS platform for the analysis of this compound will depend on the specific requirements of the study, including the desired level of sensitivity, the required throughput, and budgetary constraints. While all major platforms from SCIEX, Waters, Agilent, and Thermo Fisher Scientific are capable of performing this analysis, their specific performance characteristics may differ. It is recommended to consult with the instrument manufacturers for the most up-to-date application notes and to perform a thorough method validation on the chosen platform to ensure the generation of high-quality, reliable data for your research and development needs.
References
Navigating the Regulatory Landscape: A Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of successful drug development. Stable isotope-labeled internal standards (SIL-ISs) are the universally recommended tool for achieving this precision, particularly in mass spectrometry-based bioanalysis. This guide provides a comprehensive comparison of regulatory guidelines from key agencies, supported by experimental data and detailed protocols, to aid in the robust design and validation of bioanalytical methods.
The use of a suitable internal standard is a mandatory requirement for the validation of bioanalytical methods submitted to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The International Council for Harmonisation (ICH) has developed the M10 guideline on bioanalytical method validation, which has been adopted by both the FDA and EMA to create a unified standard.[2][3] These guidelines consistently recommend the use of a SIL-IS whenever possible for mass spectrometry-based methods due to their ability to effectively compensate for variability during sample processing and analysis.[1][4]
Regulatory Guideline Comparison
A thorough understanding of the regulatory expectations is critical for ensuring compliance and generating reliable data. The following table summarizes the key requirements for the use of SIL-ISs as outlined by the FDA, EMA, and the harmonized ICH M10 guideline.
| Validation Parameter | FDA (ICH M10 Adopted) | EMA (ICH M10 Adopted) | ICH M10 Guideline | Key Considerations & Acceptance Criteria |
| Internal Standard | Recommends use of a SIL-IS for MS-based assays.[4] | Recommends use of a SIL-IS for MS-based assays.[5] | A suitable internal standard (IS) should be used. A SIL-IS is recommended for MS-based methods.[2][4] | The IS should be of high purity and its stability well-characterized. For SIL-IS, the isotopic purity is crucial.[4][6] |
| Selectivity | The method should differentiate the analyte and IS from endogenous components.[1] | The analytical method should be able to differentiate the analyte(s) of interest and IS from endogenous components.[5] | Assess for interfering peaks at the retention times of the analyte and SIL-IS in at least six different sources of blank matrix.[1] | Response of interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[7] |
| Matrix Effect | Evaluation of matrix effects is required to ensure they do not compromise the accuracy and precision of the assay.[3] | The performance of the IS in compensating for matrix effects is evaluated.[3] | The matrix factor (MF) should be calculated for the analyte and the IS from at least six different sources of matrix. The IS-normalized MF should be evaluated.[1] | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[2] |
| Stability | Stability of the analyte and IS in stock solutions and in the biological matrix under various conditions must be demonstrated.[1] | Stability of stock and working solutions needs to be evaluated. Stability of SIL-IS should be demonstrated if isotope exchange is possible.[5] | Freeze-thaw, bench-top, and long-term stability of the analyte and IS in matrix must be evaluated using QC samples at low and high concentrations.[1] | The mean concentration of stability samples should be within ±15% of the nominal concentration.[1][2] |
| Cross-talk | Potential for the IS to contribute to the analyte signal (and vice-versa) should be investigated. | Presence of unlabeled analyte in the SIL-IS should be checked and its potential influence evaluated.[4] | Evaluate the contribution of the IS to the analyte signal in blank samples and the contribution of the analyte to the IS signal in ULOQ samples.[7] | IS contribution to analyte signal should be ≤ 20% of the LLOQ response. Analyte contribution to IS signal should be ≤ 5% of the IS response in blank samples.[7] |
Performance Comparison: SIL-IS vs. Analogue IS
While SIL-ISs are the preferred choice, structural analogues are sometimes used. However, experimental data consistently demonstrates the superior performance of SIL-ISs in mitigating variability and improving data quality.
| Performance Metric | Stable Isotope-Labeled IS | Structural Analogue IS |
| Accuracy (% Bias) | Typically within ±5% | Can be > ±15% |
| Precision (%CV) | Often < 5% | Can be up to 15% or higher |
| Matrix Effect Compensation | Excellent | Variable and often incomplete |
| Regulatory Acceptance | Highly Recommended | Requires strong justification |
Note: The values presented are typical and can vary depending on the specific assay and analyte. One study demonstrated a significant improvement in the precision of an assay after replacing a structural analogue IS with a SIL-IS, with the standard deviation of the mean bias decreasing from 8.6% to 7.6%.[8]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to a successful bioanalytical method validation.
Protocol 1: Matrix Factor Assessment
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and SIL-IS spiked in the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix from at least six different sources is extracted, and then the analyte and SIL-IS are added to the extracted matrix.
-
Set C (Pre-extraction Spike): Analyte and SIL-IS are spiked into the blank matrix from the same six sources before extraction.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and IS for each source:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Calculate the Coefficient of Variation (CV) of the IS-normalized matrix factor across the different matrix sources.
Protocol 2: Freeze-Thaw Stability
Objective: To determine the stability of the analyte and SIL-IS in the biological matrix after repeated freezing and thawing cycles.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Subject the QC samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, analyze the QC samples along with a freshly prepared calibration curve.
-
Compare the mean concentration of the freeze-thaw samples to the nominal concentration.
Visualizing Key Processes
To further clarify the relationships and workflows involved in bioanalytical method validation using SIL-ISs, the following diagrams are provided.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Logical relationships in bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. scispace.com [scispace.com]
Navigating Bioanalytical Methodologies: A Comparative Guide to Eplerenone Quantification in Human Plasma
A detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the bioanalytical method validation of Eplerenone in human plasma. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental data and protocols to inform their choice of analytical methodology.
The accurate quantification of Eplerenone, a selective aldosterone antagonist, in human plasma is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. While various analytical techniques exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard, offering significant advantages in sensitivity and specificity over traditional methods like High-Performance Liquid Chromatography with Ultraviolet (UV) detection. This guide presents a comparative analysis of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Performance Comparison: LC-MS/MS vs. HPLC-UV
The superiority of LC-MS/MS for the bioanalysis of Eplerenone is evident in its significantly lower limit of quantification and wider dynamic range, allowing for more precise measurements at clinically relevant concentrations.
| Validation Parameter | LC-MS/MS Method 1[1] | LC-MS/MS Method 2[2][3] | HPLC-UV Method[4][5] |
| Linearity Range | 5 - 4000 ng/mL[1] | 10 - 2500 ng/mL[2][3] | 52.52 - 3089.48 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | 10 ng/mL[2][3] | 52.52 ng/mL[4] |
| Intra-day Accuracy (%) | Within ±15% of nominal | Within ±15% of nominal | Within ±15% of nominal |
| Inter-day Accuracy (%) | Within ±15% of nominal | Within ±15% of nominal | Within ±15% of nominal |
| Intra-day Precision (%CV) | ≤15% | ≤15% | ≤15% |
| Inter-day Precision (%CV) | ≤15% | ≤15% | ≤15% |
| Extraction Recovery (%) | Not explicitly stated | Not explicitly stated | 45.48% (Eplerenone)[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for both LC-MS/MS and HPLC-UV methods for Eplerenone quantification.
LC-MS/MS Method Protocol
This protocol is a composite based on several validated methods and represents a common approach for Eplerenone analysis.
1. Sample Preparation (Solid Phase Extraction - SPE) [1][2][6]
-
To 500 µL of human plasma, add the internal standard (e.g., Dexamethasone[1] or a stable isotope-labeled Eplerenone[2]).
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Eplerenone and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., Zorbax XDB-C8, 2.1 x 50 mm, 5 µm[2][6]).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate[2][6]) and an organic solvent (e.g., acetonitrile or methanol[7][8]).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Below is a graphical representation of the LC-MS/MS bioanalytical workflow.
Caption: Workflow for Eplerenone analysis by LC-MS/MS.
Alternative Method: HPLC-UV Protocol
While less sensitive, HPLC-UV can be a viable option in certain contexts.
1. Sample Preparation (Liquid-Liquid Extraction - LLE) [4]
-
To 1 mL of human plasma, add the internal standard (e.g., Hydrochlorothiazide[4]).
-
Add an extraction solvent (e.g., a mixture of dichloromethane and diethyl ether[5]).
-
Vortex to mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. High-Performance Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., Phenomenex Prodigy ODS-2, 150 X 4.6 mm[4]).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM Sodium acetate buffer, pH 4.0) and methanol (30:70 v/v)[4].
The logical relationship for selecting an appropriate bioanalytical method is depicted in the diagram below.
Caption: Decision tree for bioanalytical method selection.
Conclusion
For the bioanalytical validation of Eplerenone in human plasma, LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for regulated bioanalysis. The ability to achieve a low LLOQ ensures accurate characterization of the pharmacokinetic profile, especially at lower concentrations. While HPLC-UV presents a less complex and potentially more accessible alternative, its lower sensitivity may not be sufficient for all study types. The selection of the analytical method should, therefore, be guided by the specific requirements of the research, including the desired level of sensitivity, the complexity of the study, and regulatory expectations.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Recovery of Eplerenone and its Deuterated Analog in Bioanalysis
An objective comparison of the extraction efficiency of Eplerenone and its stable isotope-labeled internal standard, Eplerenone-d3, is crucial for the development and validation of robust bioanalytical methods. This guide provides a summary of experimental data on the recovery of both compounds from human plasma, details the analytical methodology, and illustrates the experimental workflow.
For researchers, scientists, and drug development professionals, the use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative mass spectrometry-based bioanalysis. The ideal IS, such as a deuterated analog of the analyte, is expected to mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability in the analytical process. A key parameter to evaluate this is the extraction recovery. This guide compares the recovery of Eplerenone and what is presumed to be its deuterated form, this compound, from human plasma.
Data Summary: Extraction Recovery
The following table summarizes the extraction recovery of Eplerenone and its isotope-labeled internal standard from human plasma using a liquid-liquid extraction (LLE) method. The data is based on a validated environmentally friendly LC/MS method for the determination of Eplerenone in human plasma[1].
| Compound | Concentration Level | Mean Recovery (%) |
| Eplerenone | Low QC (75 ng/mL) | 72.7 |
| Eplerenone | Medium QC (750 ng/mL) | 74.1 |
| Eplerenone | High QC (1500 ng/mL) | 79.3 |
| Isotope Labelled Eplerenone (IS) | Not Specified | 73 - 79 |
QC: Quality Control
The data indicates that the recovery of the isotope-labeled internal standard is consistent and comparable to that of Eplerenone across the tested concentration range[1]. This similarity in recovery is highly desirable as it ensures that the internal standard accurately reflects the analytical fate of the analyte, leading to precise and accurate quantification.
Experimental Protocol
The recovery data was obtained using a liquid-liquid extraction (LLE) procedure followed by LC/MS analysis. The detailed methodology is as follows[1]:
1. Sample Preparation:
-
To 250 µL of human plasma, the internal standard solution (isotope-labeled Eplerenone) was added.
-
The sample was then alkalinized with 50 µL of 1 M sodium hydroxide.
2. Liquid-Liquid Extraction:
-
1 mL of methyl t-butyl ether (MTBE) was added as the extraction solvent.
-
The mixture was vortexed for 5 minutes to ensure thorough mixing and extraction.
-
The samples were then centrifuged at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
The upper organic layer was transferred to a clean tube.
3. Evaporation and Reconstitution:
-
The collected organic solvent was evaporated to dryness under a stream of nitrogen at 40°C.
-
The dried residue was reconstituted in 200 µL of the mobile phase.
4. Analysis:
-
The reconstituted sample was then injected into the LC/MS system for analysis.
Recovery Calculation: The extraction recovery was determined by comparing the peak area of the analyte in the extracted plasma samples to the peak area of the analyte in unextracted samples (post-extraction spiked) at the same concentration.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the comparative recovery experiment and the general signaling pathway context of Eplerenone.
Caption: Workflow for Comparative Recovery Analysis.
Caption: Eplerenone's Mechanism of Action.
References
Eplerenone-d3 in Regulated Bioanalysis: A Comparative Guide to Establishing Acceptance Criteria
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the selection and validation of an appropriate internal standard (IS) are critical for ensuring the accuracy, precision, and reliability of pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of the use of a stable isotope-labeled internal standard (SIL-IS), specifically Eplerenone-d3, versus a structural analog internal standard for the bioanalysis of Eplerenone. The information presented is based on established regulatory guidelines and supported by experimental data from published literature.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of a SIL-IS whenever possible. This compound, a deuterated form of Eplerenone, serves as an ideal SIL-IS. Its chemical properties and chromatographic behavior are nearly identical to the analyte, allowing it to effectively compensate for variability during sample preparation and analysis, particularly from matrix effects.
Comparison of Internal Standards for Eplerenone Bioanalysis
This section compares the performance of this compound (representing a SIL-IS) with a structural analog internal standard, Dexamethasone, based on data from validated bioanalytical methods.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Method with this compound (SIL-IS) | Method with Dexamethasone (Structural Analog IS) |
| Linearity Range | 5 - 10,000 ng/mL | 5 - 4000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | Not explicitly stated, but acceptable | ≤ 15% |
| Inter-day Precision (%CV) | Not explicitly stated, but acceptable | ≤ 15% |
| Intra-day Accuracy (%Bias) | Not explicitly stated, but acceptable | Within ±15% |
| Inter-day Accuracy (%Bias) | Not explicitly stated, but acceptable | Within ±15% |
| Matrix Effect | Effectively compensated | Assessed and found to be robust |
| Recovery | Not explicitly stated | Not explicitly stated |
Note: The data is compiled from two separate studies and does not represent a direct head-to-head comparison.
Establishing Acceptance Criteria for this compound
The acceptance criteria for an internal standard in a regulated bioanalytical method are governed by the principles outlined in the ICH M10 guideline. These criteria ensure that the IS is performing its function of providing reliable quantification of the analyte.
Table 2: Key Acceptance Criteria for this compound
| Parameter | Acceptance Criteria (based on ICH M10) | Rationale for this compound |
| Selectivity | The response of interfering components at the retention time of the internal standard should be ≤ 5% of the internal standard response in the Lower Limit of Quantification (LLOQ) sample. | This compound is mass-differentiated from Eplerenone and endogenous components, minimizing the risk of direct interference. |
| Matrix Effect | The performance of the internal standard in compensating for matrix effects is evaluated. The overall accuracy and precision of the method must meet acceptance criteria (typically ±15% for accuracy and ≤15% for precision). | As a SIL-IS, this compound co-elutes with Eplerenone and experiences the same matrix effects, leading to a consistent analyte-to-IS response ratio. |
| Carryover | The response of the internal standard in a blank sample following a high concentration sample should be evaluated to ensure no significant carryover. A common acceptance limit is ≤ 5% of the IS response in the LLOQ sample. | Proper chromatographic conditions and system cleaning procedures should be established to minimize carryover of both Eplerenone and this compound. |
| Internal Standard Response Variability | The IS response should be monitored across all samples in a run. While no strict numerical criterion is mandated by ICH M10, a common practice is to investigate samples where the IS response deviates significantly (e.g., outside 50-150%) from the mean response of the calibration standards and quality control samples. | Consistent IS response indicates a robust and well-controlled analytical process. This compound's similarity to the analyte helps maintain this consistency. |
Experimental Protocols
Detailed methodologies for the bioanalysis of Eplerenone using both a SIL-IS and a structural analog IS are provided below.
Protocol 1: LC-MS/MS Method for Eplerenone using a Stable Isotope-Labeled Internal Standard
This protocol is based on a validated method for the quantification of Eplerenone in human urine.[1]
-
Sample Preparation:
-
To a 0.5 mL aliquot of human urine, add the stable isotope-labeled internal standard solution.
-
Perform solid-phase extraction (SPE) on a C18 cartridge.
-
Wash the cartridge with water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography:
-
Column: Zorbax XDB-C8 (2.1 x 50 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (Tandem MS):
-
Ionization: Electrospray Ionization (ESI), with polarity switching (positive for Eplerenone, negative for its metabolite)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Eplerenone: m/z 415 → 163
-
MRM Transition for SIL-IS: To be determined based on the specific mass of the deuterated standard.
-
Protocol 2: LC-MS/MS Method for Eplerenone using a Structural Analog Internal Standard (Dexamethasone)
This protocol is based on a validated method for the quantification of Eplerenone in human plasma.[2]
-
Sample Preparation:
-
To a 200 µL aliquot of human plasma, add 50 µL of the Dexamethasone internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium Acetate:Methanol (gradient or isocratic)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (Tandem MS):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Eplerenone: To be optimized (e.g., based on precursor ion [M+H]⁺)
-
MRM Transition for Dexamethasone: To be optimized
-
Workflow and Decision Making
The following diagrams illustrate the experimental workflow for bioanalytical method validation and a decision-making process for selecting an appropriate internal standard.
References
Safety Operating Guide
Proper Disposal of Eplerenone-d3: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Eplerenone-d3, a deuterated analog of Eplerenone, intended for use by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Pre-Disposal Checklist & Safety Precautions
Before beginning any disposal procedure, it is imperative to be prepared. Eplerenone is classified as a hazardous substance, suspected of damaging fertility or the unborn child, and can be harmful if swallowed, inhaled, or comes into contact with skin[1][2].
A. Regulatory Compliance:
-
All disposal activities must comply with federal, state, and local regulations[3].
-
As the waste generator, it is your responsibility to determine if this compound waste meets the criteria for hazardous waste according to the Resource Conservation and Recovery Act (RCRA)[4].
B. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This includes:
Step-by-Step Disposal Procedure
The primary principle for disposing of this compound is to treat it as a hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 1: Container Preparation
-
Designate a specific, compatible hazardous waste container for this compound waste[5].
-
The container must be in good condition, leak-proof, and have a secure, tightly fitting lid[5].
-
Label the container clearly with the words "HAZARDOUS WASTE" and list "this compound" as the chemical content[5].
Step 2: Waste Segregation
-
Keep this compound waste separate from other chemical wastes to prevent unintended reactions.
-
Whenever possible, leave the unused product in its original container for disposal.
Step 3: Disposing of Unused Product
-
For pure, unused this compound, transfer the material directly into the designated hazardous waste container.
Step 4: Disposing of Contaminated Materials
-
Items such as gloves, weigh boats, pipette tips, and lab paper that are contaminated with this compound must also be disposed of as hazardous waste.
-
Place these items into the designated, labeled waste container.
-
Empty or contaminated packaging should be treated as the unused product and disposed of in the same manner[3].
Step 5: Storage and Collection
-
Keep the hazardous waste container securely closed at all times, except when adding waste[5].
-
Store the container in a designated, secure satellite accumulation area (SAA) until it is ready for pickup.
-
Contact your institution's EHS department or a certified chemical waste disposal contractor to arrange for pickup and final disposal[2].
Spill Management and Disposal
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
Step 1: Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Wear the full range of recommended PPE, including a dust respirator, before attempting to clean the spill[2].
Step 3: Contain and Clean the Spill
-
Do not use water, as this can spread the contamination[3].
-
For solid spills, carefully sweep or vacuum up the material. Use a vacuum equipped with a HEPA filter[2].
-
Avoid any actions that generate dust[2]. Lightly dampening the material with a suitable solvent (if permitted by safety protocols) can help minimize dust.
-
Place all spilled material and cleanup debris (e.g., contaminated paper towels, absorbent pads) into the designated hazardous waste container[2][3].
Step 4: Decontaminate the Area
-
Clean the surface of the spill area thoroughly according to your laboratory's standard operating procedures for hazardous materials.
Step 5: Dispose of Cleanup Materials
-
All materials used for cleanup must be disposed of as this compound hazardous waste.
Summary of Disposal Guidelines
For quick reference, the following table summarizes the key operational procedures for handling and disposing of this compound.
| Guideline Category | Do's | Don'ts |
| Regulatory | Adhere to all federal, state, and local waste disposal regulations[3]. | Do not dispose of this compound down the drain or in regular trash[3]. |
| Handling & PPE | Wear appropriate PPE, including gloves, safety glasses, and a lab coat[2][3]. | Do not handle the material without adequate personal protection. |
| Waste Collection | Use a designated, properly labeled, and sealed hazardous waste container[5]. | Do not mix this compound waste with other incompatible waste streams. |
| Spill Management | Clean up spills immediately using dry methods to avoid generating dust[2]. | Do not use water to clean up spills of the solid material[3]. |
| Contaminated Items | Dispose of contaminated labware and PPE as hazardous waste in the same container. | Do not treat contaminated items as non-hazardous waste. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Eplerenone-d3
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Eplerenone-d3. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a deuterated analog of the mineralocorticoid receptor antagonist Eplerenone, requires careful handling due to its pharmacological activity and potential hazards. Although the toxicological properties of this compound have not been exhaustively investigated, it should be treated as a potent pharmaceutical compound.[1] The following guidelines synthesize information from its Safety Data Sheet (SDS) and best practices for managing potent compounds.
Engineering Controls: The First Line of Defense
Before any handling of this compound, appropriate engineering controls must be in place to minimize exposure. The primary methods of containment include:
-
Process Enclosures: Whenever feasible, use closed-system glassware and equipment to isolate the compound.[2]
-
Ventilation: All procedures should be conducted in a well-ventilated area.[1] A certified chemical fume hood or a ventilated laminar-flow enclosure is mandatory. For operations with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[3][4]
-
Isolation Technology: For larger scale operations or when handling significant quantities, barrier isolators (glove boxes) provide the highest level of containment and are strongly recommended.[4][5]
Personal Protective Equipment (PPE): Essential Individual Protection
A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table outlines the required equipment.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | For routine handling in a fume hood, a half-mask respirator with appropriate particulate filters (P100/FFP3) is recommended. Ensure a proper fit test has been conducted. In cases of insufficient ventilation, a suitable respiratory equipment must be worn.[1][3] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of compatible chemical-resistant gloves (e.g., nitrile). The outer pair should be changed immediately upon contamination or at regular intervals.[3] |
| Eye Protection | Chemical Splash Goggles or Safety Glasses | Use chemical splash goggles that provide a complete seal around the eyes.[3] |
| Body Protection | Disposable Coveralls or Dedicated Lab Coat | A disposable lab coat or coveralls made of a protective material like Tyvek should be worn over personal clothing.[3] This protective clothing should be regularly laundered by a professional service or disposed of as hazardous waste. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to minimize risk.
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE and engineering controls are in place and functional.
-
Have a spill kit readily available.
-
-
Handling:
-
Post-Handling:
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Product: Dispose of unused this compound in a manner consistent with federal, state, and local regulations for hazardous waste.[1] Do not let the product enter drains.[1]
-
Contaminated Materials: All disposable PPE (gloves, coveralls, shoe covers), cleaning materials, and any other items contaminated with this compound should be collected in a sealed, labeled hazardous waste container and disposed of as unused product.[1]
-
Documentation: Maintain accurate records of all disposed hazardous waste in accordance with regulatory requirements.[3]
Workflow for Safe Handling of this compound
A flowchart illustrating the key stages of safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
